Product packaging for 5,7-Dihydroxycoumarin(Cat. No.:CAS No. 2732-18-5)

5,7-Dihydroxycoumarin

カタログ番号: B1309657
CAS番号: 2732-18-5
分子量: 178.14 g/mol
InChIキー: KIQQFVJHWNCGAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5,7-Dihydroxycoumarin has been reported in Haplophyllum dauricum, Fagopyrum megacarpum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O4 B1309657 5,7-Dihydroxycoumarin CAS No. 2732-18-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQQFVJHWNCGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181765
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-
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Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-18-5
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2732-18-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-
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Foundational & Exploratory

5,7-Dihydroxycoumarin: A Comprehensive Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,7-dihydroxycoumarin, a naturally occurring phenolic compound with demonstrated biological activities. This document details its primary natural sources, outlines generalized and specific methodologies for its isolation and purification, and explores its known interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound and its glycosidic derivatives have been identified in a variety of plant species. The primary sources reported in the scientific literature are summarized below. While "Tri-grain wheat" has been mentioned as a botanical source, the lack of specificity in this designation warrants further investigation for precise identification.

Plant SpeciesFamilyPart of PlantIsolated FormReference(s)
Macaranga trilobaEuphorbiaceaeInflorescencesThis compound[1][2][3][4]
Morus nigraMoraceaeRootsThis compound 7-O-β-D-glucopyranoside[5][6]
Kayea assamicaClusiaceaeBarkThis compound[7]

Isolation and Purification Methodologies

Generalized Experimental Protocol for this compound Isolation

This protocol is a composite of standard techniques employed in phytochemistry for the isolation of coumarins.

2.1.1. Plant Material Collection and Preparation

  • Collect the desired plant material (e.g., inflorescences of Macaranga triloba).

  • Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2.1.2. Solvent Extraction

  • Macerate the powdered plant material in a suitable organic solvent. Dichloromethane or methanol are commonly used for the extraction of coumarins.[1][3] The choice of solvent will depend on the polarity of the target compound.

  • Perform the extraction at room temperature over a period of several days, with occasional agitation.

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Chromatographic Purification

  • Vacuum Liquid Chromatography (VLC): Subject the crude extract to VLC on silica gel as a preliminary fractionation step. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents such as ethyl acetate and methanol.

  • Column Chromatography (CC): Further purify the fractions containing the target compound by column chromatography on silica gel. Employ a gradient elution system, typically with mixtures of n-hexane and ethyl acetate, to separate the components based on polarity. Monitor the fractions by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the enriched fractions to preparative HPLC on a C18 reversed-phase column.[8][9][10] A typical mobile phase would be a gradient of methanol and water, with the possible addition of a small percentage of acetic acid to improve peak shape.

2.1.4. Structure Elucidation

The structure of the isolated compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[1]

Specific Experimental Protocol: Isolation of Esculetin from Cortex Fraxini

The following is a detailed protocol for the isolation of esculetin (6,7-dihydroxycoumarin), a structurally similar compound, which can be adapted for the isolation of this compound.

2.2.1. Extraction

  • The dried and powdered bark of Cortex fraxini is extracted with a suitable solvent such as methanol.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

  • Two-Phase Solvent System: Prepare a two-phase solvent system of n-butanol-methanol-0.5% acetic acid (5:1.5:5, v/v).

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the upper phase as the stationary phase.

    • Rotate the apparatus at a speed of 800 rpm, and pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.

    • After hydrodynamic equilibrium is reached, inject the crude extract dissolved in the mobile phase.

    • Monitor the effluent with a UV detector at 254 nm.

    • Collect the fractions corresponding to the peaks and analyze by HPLC for purity.

Signaling Pathways Involving this compound and its Derivatives

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in various physiological and pathological processes.

Melanogenesis Signaling Pathways

5,7-Dihydroxy-4-methylcoumarin has been demonstrated to promote melanin synthesis by activating pro-melanogenic pathways and inhibiting anti-melanogenic pathways.

Melanogenesis_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular 5_7_DH_4_MC 5,7-Dihydroxy-4-methylcoumarin PKA_cAMP PKA/cAMP Pathway 5_7_DH_4_MC->PKA_cAMP Activates GSK3b GSK3β Pathway 5_7_DH_4_MC->GSK3b Activates PI3K_AKT PI3K/AKT Pathway 5_7_DH_4_MC->PI3K_AKT Inhibits Melanin_Synthesis Melanin Synthesis PKA_cAMP->Melanin_Synthesis GSK3b->Melanin_Synthesis PI3K_AKT->Melanin_Synthesis

Modulation of Melanogenesis by 5,7-Dihydroxy-4-methylcoumarin.
Anti-inflammatory Signaling Pathways

Derivatives of this compound have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.

Anti_inflammatory_Signaling cluster_extracellular Extracellular Stimulus cluster_intracellular Intracellular Signaling LPS Lipopolysaccharide (LPS) MAPK MAPK Pathway LPS->MAPK NF_kB NF-κB Pathway LPS->NF_kB Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response NF_kB->Inflammatory_Response 5_7_DHC_Derivative This compound Derivative 5_7_DHC_Derivative->MAPK Inhibits 5_7_DHC_Derivative->NF_kB Inhibits

Inhibition of Inflammatory Pathways by this compound Derivatives.

Experimental Workflows

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.

Isolation_Workflow Plant_Material Plant Material (e.g., Macaranga triloba inflorescences) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol or Dichloromethane) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC Vacuum Liquid Chromatography (VLC) Crude_Extract->VLC CC Column Chromatography (CC) VLC->CC Fractionation Prep_HPLC Preparative HPLC CC->Prep_HPLC Further Purification Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Final Purification

General workflow for the isolation of this compound.

This guide serves as a foundational resource for researchers interested in the natural sourcing and laboratory isolation of this compound. Further research is warranted to establish detailed, optimized isolation protocols and to fully elucidate the therapeutic potential of this promising natural compound.

References

Pharmacological Properties of 5,7-Dihydroxycoumarin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, a naturally occurring phenolic compound belonging to the coumarin family, has garnered significant scientific interest due to its diverse and promising pharmacological activities. Found in various plant species, this compound has demonstrated a wide spectrum of biological effects, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound and its derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
This compound derivative 5Staphylococcus aureus2.5[1][2]
This compound derivative 12Staphylococcus aureus2.5[1][2]
This compoundGeneral Antibacterial Activity1000 to >1000[3]

Table 2: Antioxidant Activity of this compound Derivatives

AssayCompound/DerivativeIC50 ValueReference
DPPH Radical ScavengingThis compound derivativesHigh activity at 100 µM[3]
Xanthine/Xanthine Oxidase SystemThis compound derivativesHigh activity at 100 µM[3]

Table 3: Anti-inflammatory Activity of Coumarin Derivatives

Cell LineTreatmentEffectIC50 ValueReference
RAW 264.76,7-Dihydroxy-4-methylcoumarin + LPSInhibition of NO productionNot specified[4]
RAW 264.76,7-Dihydroxy-4-methylcoumarin + LPSInhibition of PGE2 productionNot specified[4]
RAW 264.76,7-Dihydroxy-4-methylcoumarin + LPSInhibition of IL-1β productionNot specified[4]
RAW 264.76,7-Dihydroxy-4-methylcoumarin + LPSInhibition of IL-6 productionNot specified[4]

Table 4: Cytotoxic Activity of Coumarin Derivatives

Cell LineCompoundIC50 ValueReference
HEp-2Esculetin (6,7-dihydroxycoumarin)>100 µM[5]
HEp-24-Methylesculetin~50 µM[5]
HL60Coumarin derivative (4)8.09 µM[6]
HepG2Coumarin derivative (8b)13.14 µM[6]
MCF-7Coumarin-thiazolidinone derivative (VIIb)1.03 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

  • Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

  • Suspend the colonies in sterile nutrient broth.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Microdilution Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the compound in nutrient broth to obtain a range of concentrations.

  • Add 100 µL of the diluted bacterial inoculum to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

a. Reagent Preparation:

  • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.[8][9]

  • Prepare various concentrations of this compound in methanol.

  • A standard antioxidant, such as ascorbic acid, should be used as a positive control.

b. Assay Procedure:

  • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution (e.g., 100 µL).

  • Add a specific volume of the DPPH solution (e.g., 100 µL) to each well and mix thoroughly.

  • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[8][10]

  • Measure the absorbance at 517 nm using a spectrophotometer.[9]

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

a. Cell Culture and Treatment:

  • Seed the target cancer cells (e.g., HEp-2, HL60, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[5][11]

  • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[12]

  • Include untreated cells as a control.

b. Assay Procedure:

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[5]

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

  • Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further period (e.g., 24 hours).[13]

b. Measurement of Nitric Oxide (NO) Production:

  • Collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β):

  • Collect the cell culture supernatant.

  • The levels of pro-inflammatory cytokines are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound and its derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[4][15]

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NF-kB NF-kB NF-kB_active NF-κB (Active) IkB_NFkB->NF-kB_active IkB degradation 5_7_DHC This compound 5_7_DHC->IKK Inhibits DNA DNA NF-kB_active->DNA Translocates & Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory and anticancer effects.[4][16][17]

MAPK_Modulation Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response 5_7_DHC This compound 5_7_DHC->p38 Inhibits Phosphorylation 5_7_DHC->ERK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound.

Interference with the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Inhibition of this pathway by coumarin derivatives is a key mechanism for their anticancer activity.[6][7][18][19]

PI3K_Akt_Inhibition Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation 5_7_DHC This compound 5_7_DHC->Akt Inhibits Phosphorylation

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Activation of the PKA/cAMP Signaling Pathway

The Protein Kinase A (PKA)/cyclic AMP (cAMP) pathway is involved in a variety of cellular processes, including melanogenesis. Some coumarin derivatives have been found to activate this pathway.[20][21][22][23]

PKA_cAMP_Activation Hormone Hormone GPCR G-Protein Coupled Receptor Hormone->GPCR Adenylyl_Cyclase Adenylyl Cyclase GPCR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA_inactive PKA (Inactive) cAMP->PKA_inactive Binds to PKA_active PKA (Active) PKA_inactive->PKA_active Releases catalytic subunits CREB CREB PKA_active->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Melanogenesis) CREB->Gene_Expression 5_7_DHC_derivative Coumarin Derivative 5_7_DHC_derivative->Adenylyl_Cyclase May activate

Caption: Potential activation of the PKA/cAMP signaling pathway by coumarin derivatives.

Conclusion

This compound and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse pharmacological activities, underpinned by their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make them attractive candidates for further investigation in the fields of infectious diseases, inflammatory disorders, and oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute further studies aimed at elucidating the full therapeutic potential of these promising natural products. Future research should focus on in-depth mechanistic studies, including the identification of direct molecular targets, as well as preclinical and clinical evaluations to translate the promising in vitro findings into tangible therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of 5,7-Dihydroxycoumarin in Cells

Introduction

This compound, also known as citropten, is a naturally occurring coumarin derivative found in various plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cellular effects of this compound and its derivatives, with a focus on its antioxidant, anti-inflammatory, pro-melanogenic, and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound and its analogues exert their biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cellular processes such as inflammation, apoptosis, and melanogenesis.

Anti-inflammatory and Antioxidant Effects

This compound derivatives have demonstrated potent anti-inflammatory and antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which are key contributors to inflammatory diseases.

One of the primary anti-inflammatory mechanisms involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. For instance, certain 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins have been shown to inhibit NO production with IC50 values in the low micromolar range. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, these compounds can protect DNA from hydroxyl radical attack.

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge various free radicals, including DPPH, superoxide, and hydroxyl radicals. The positioning of hydroxyl groups on the coumarin ring is crucial for this activity.

Modulation of Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways:

  • NF-κB Signaling Pathway: Citropten has been shown to reduce the activation of the NF-κB signaling pathway in activated T cells and intestinal epithelial cells. This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.

  • MAPK Signaling Pathway: Citropten also suppresses the MAPK signaling pathway in activated T cells and intestinal epithelial cells, further contributing to its anti-inflammatory effects. In vascular smooth muscle cells, citropten reduces the phosphorylation of AKT and ERK in a concentration-dependent manner.

  • Nrf2 Signaling Pathway: Some coumarin derivatives, like esculetin (6,7-dihydroxycoumarin), are known to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Induction of Apoptosis in Cancer Cells

Coumarin and its derivatives, including those with a 5,7-dihydroxy substitution pattern, have been investigated for their anti-cancer properties. One of the key mechanisms is the induction of apoptosis in cancer cells. For example, coumarin has been shown to induce apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism, which is associated with the downregulation of NF-κB.

The pro-apoptotic effects involve:

  • Modulation of Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.

  • Mitochondrial membrane depolarization: Leading to the release of cytochrome c.

  • Activation of caspases: Specifically, the activation of caspase-3.

5,7-Dihydroxyflavone, a structurally related compound, enhances the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human tumor cells by up-regulating Bax and down-regulating Bcl-2 and Mcl-1.

Role in Melanogenesis

Interestingly, a derivative of this compound, 5,7-dihydroxy-4-methylcoumarin (5,7D-4MC), has been found to promote melanin synthesis. This effect is attributed to the strategic placement of its hydroxyl groups, which facilitate interactions with melanin-related enzymes and activate melanogenic signaling pathways.

The key signaling pathways involved in 5,7D-4MC-induced melanogenesis are:

  • PKA/cAMP Signaling Pathway: 5,7D-4MC activates this pathway, leading to the phosphorylation of CREB and subsequent upregulation of MITF, a key transcription factor for melanogenic enzymes like tyrosinase, TRP-1, and TRP-2.

  • Wnt/β-catenin Signaling Pathway: This pathway is also activated, contributing to increased MITF expression.

  • MAPK/ERK Signaling Pathway: Activation of this pathway further modulates MITF activity.

  • PI3K/AKT Signaling Pathway: This pathway is downregulated by 5,7D-4MC in the context of melanogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

CompoundCell LineBiological ActivityIC50 Value / Effective ConcentrationReference
6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarin (Derivative 8)RAW 264.7Inhibition of NO production7.6 µM[1]
5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC)B16F10Non-toxic concentrationUp to 100 µM[2]
CitroptenRVSMCsInhibition of cell proliferationConcentration-dependent[3]
CitroptenHT-29Inhibition of inflammatory cytokine production0 to 40 µM[4]
CoumarinHeLaCytotoxicity54.2 µM[5]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxicity of this compound derivatives.

  • Cell Lines: B16F10 murine melanoma cells, RAW 264.7 macrophages, HeLa cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., 25 to 400 µM for 5,7D-4MC) for a specified period (e.g., 24-72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

    • The plates are incubated for a further 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis
  • Objective: To determine the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cells are treated with the test compound and/or a stimulant (e.g., LPS, α-MSH).

    • After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-PKA, PKA, iNOS, COX-2, Bcl-2, Bax, β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The relative intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

Nitric Oxide (NO) Production Assay
  • Objective: To measure the amount of NO produced by cells.

  • Methodology:

    • RAW 264.7 macrophages are seeded in 96-well plates.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

    • The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm.

    • The amount of nitrite is calculated from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Anti-inflammatory Mechanism of Citropten cluster_1 MAPK Pathway cluster_2 NF-κB Pathway LPS LPS ERK ERK LPS->ERK AKT AKT LPS->AKT IKK IKK LPS->IKK Citropten Citropten (this compound) pERK p-ERK Citropten->pERK pAKT p-AKT Citropten->pAKT Citropten->IKK ERK->pERK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) pERK->Pro_inflammatory_Cytokines AKT->pAKT pAKT->Pro_inflammatory_Cytokines IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 NFkB_p65_p50_nucleus NF-κB (p65/p50) (Nucleus) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation NFkB_p65_p50_nucleus->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Anti-inflammatory mechanism of Citropten.

G cluster_0 Melanogenesis Pathway Activated by 5,7D-4MC cluster_1 PKA/cAMP Pathway cluster_2 Wnt/β-catenin Pathway cluster_3 PI3K/AKT Pathway D4MC 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) MC1R MC1R D4MC->MC1R Wnt Wnt D4MC->Wnt PI3K PI3K D4MC->PI3K cAMP cAMP MC1R->cAMP PKA PKA cAMP->PKA pPKA p-PKA PKA->pPKA CREB CREB pPKA->CREB pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Upregulates beta_catenin β-catenin Wnt->beta_catenin Stabilizes beta_catenin->MITF Upregulates AKT_melanogenesis AKT PI3K->AKT_melanogenesis AKT_melanogenesis->MITF Melanogenic_Enzymes Melanogenic Enzymes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Enzymes Induces Transcription Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin

Caption: Melanogenesis pathway activated by 5,7D-4MC.

G cluster_0 Apoptosis Induction by Coumarins cluster_1 Bcl-2 Family Regulation Coumarin Coumarin / Derivatives Bcl2 Bcl-2 Coumarin->Bcl2 Bax Bax Coumarin->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by Coumarins.

G cluster_0 General Experimental Workflow for Cellular Assays cluster_1 Downstream Assays Start Start: Cell Seeding Treatment Treatment with This compound Derivative Start->Treatment Incubation Incubation Treatment->Incubation MTT Cell Viability (MTT Assay) Incubation->MTT WesternBlot Protein Expression (Western Blot) Incubation->WesternBlot NO_Assay NO Production (Griess Assay) Incubation->NO_Assay FlowCytometry Apoptosis Analysis (Flow Cytometry) Incubation->FlowCytometry Analysis Data Analysis MTT->Analysis WesternBlot->Analysis NO_Assay->Analysis FlowCytometry->Analysis End End: Conclusion Analysis->End

Caption: General experimental workflow for cellular assays.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 5,7-Dihydroxycoumarin in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, exhibit a wide array of pharmacological activities. Among them, 5,7-dihydroxycoumarin, also known as citropten, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound in plants, highlighting key enzymatic steps, and offering detailed experimental protocols and data presentation for researchers in the field.

While significant strides have been made in elucidating the general coumarin biosynthetic pathway, the precise enzymatic machinery responsible for the characteristic 5,7-dihydroxylation pattern of citropten remains an active area of investigation. This guide synthesizes the established knowledge and points toward the yet-uncharted territories of this fascinating metabolic route.

Core Biosynthetic Pathway: From Phenylalanine to Umbelliferone

The biosynthesis of this compound commences with the general phenylpropanoid pathway, a well-established metabolic route in higher plants.[1][2] The initial steps leading to the formation of the key intermediate, umbelliferone (7-hydroxycoumarin), are shared among many coumarin derivatives.

The pathway begins with the amino acid L-phenylalanine, which undergoes a series of three enzymatic reactions to yield p-coumaroyl-CoA:

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, producing p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

The subsequent crucial step is the ortho-hydroxylation of the cinnamic acid derivative, which is a key branching point towards coumarin synthesis.[3]

  • p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): This enzyme, a member of the Fe(II)- and 2-oxoglutarate-dependent dioxygenase superfamily, catalyzes the hydroxylation of p-coumaroyl-CoA at the C2' position.[3]

  • Coumarin Synthase (COSY): The resulting 2'-hydroxylated intermediate undergoes a trans-to-cis isomerization of the side chain, followed by spontaneous or enzyme-catalyzed lactonization to form the coumarin ring structure of umbelliferone (7-hydroxycoumarin).[3]

The Enigmatic 5-Hydroxylation Step

The conversion of umbelliferone to this compound requires an additional hydroxylation event at the C5 position of the coumarin backbone. To date, the specific enzyme catalyzing this reaction in plants has not been definitively identified. However, based on analogous reactions in plant secondary metabolism, it is highly probable that a cytochrome P450 monooxygenase (CYP) is responsible for this critical step.[1][4][5]

Cytochrome P450s are a vast superfamily of heme-thiolate proteins known for their role in catalyzing a wide range of oxidative reactions, including hydroxylations, in the biosynthesis of various natural products.[6][7] The CYP71AZ subfamily, for instance, has been shown to be involved in the diversification of coumarins in Apiaceous plants, with some members exhibiting hydroxylase activity on coumarin skeletons.[4]

Further research, including transcriptome analysis of this compound-producing plants, followed by heterologous expression and functional characterization of candidate CYP genes, is necessary to identify and characterize the elusive coumarin-5-hydroxylase.

Visualizing the Pathway

The following diagrams illustrate the known and putative steps in the biosynthesis of this compound.

This compound Biosynthesis Pathway Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Umbelliferone Umbelliferone (7-Hydroxycoumarin) p_Coumaroyl_CoA->Umbelliferone C2'H, COSY Dihydroxycoumarin This compound Umbelliferone->Dihydroxycoumarin Coumarin-5-Hydroxylase (Putative CYP)

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the entire this compound biosynthetic pathway in a single plant species. The table below presents a template for organizing such data as it becomes available through future research.

EnzymeSubstrateProductK_m (µM)k_cat (s⁻¹)V_max (nmol/mg protein/min)Optimal pHOptimal Temp (°C)Reference
PALL-PhenylalanineCinnamic AcidNDNDNDNDND
C4HCinnamic Acidp-Coumaric AcidNDNDNDNDND
4CLp-Coumaric Acidp-Coumaroyl-CoANDNDNDNDND
C2'H/COSYp-Coumaroyl-CoAUmbelliferoneNDNDNDNDND
Coumarin-5-Hydroxylase (putative)UmbelliferoneThis compoundNDNDNDNDND

ND: Not Determined. Data will be populated as research progresses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Coumarin-5-Hydroxylase (CYP)

This protocol outlines a general workflow for expressing a candidate plant cytochrome P450 gene in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli, and assaying its enzymatic activity.

Heterologous Expression Workflow start Isolate Candidate CYP cDNA from Plant Tissue clone Clone into Expression Vector start->clone transform Transform Heterologous Host (e.g., Yeast, E. coli) clone->transform express Induce Protein Expression transform->express microsomes Isolate Microsomes (for CYPs) express->microsomes assay Enzyme Assay with Substrate (Umbelliferone) and NADPH microsomes->assay analysis Analyze Products by HPLC or LC-MS assay->analysis

Caption: Workflow for heterologous expression of a candidate CYP.

Methodology:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from plant tissues known to produce this compound. Synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Amplification and Cloning: Amplify the full-length open reading frame of the candidate CYP gene using gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pETite for E. coli).

  • Heterologous Host Transformation: Transform the expression construct into a suitable host strain. For yeast, the INVSc1 strain is commonly used. For E. coli, BL21(DE3) is a standard choice.

  • Protein Expression: Grow the transformed cells in appropriate media and induce protein expression according to the vector's specific requirements (e.g., with galactose for yeast or IPTG for E. coli).

  • Microsome Isolation (for yeast): Harvest the yeast cells and spheroplast them. Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction containing the expressed CYP.

  • Enzyme Assay: Set up a reaction mixture containing the isolated microsomes (or cell lysate for E. coli), the substrate (umbelliferone), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase (if not co-expressed). Incubate at an optimal temperature for a defined period.

  • Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.

Protocol 2: Extraction and Quantification of this compound from Plant Tissues

This protocol describes a general method for extracting and quantifying this compound from plant material.

Methodology:

  • Sample Preparation: Harvest and freeze-dry the plant tissue. Grind the dried tissue into a fine powder.

  • Extraction: Extract a known weight of the powdered tissue with a suitable solvent, such as methanol or ethanol, using methods like sonication or maceration. Repeat the extraction process to ensure complete recovery.

  • Filtration and Concentration: Pool the extracts and filter them to remove solid debris. Concentrate the filtrate under reduced pressure.

  • Purification (Optional): For cleaner samples, the crude extract can be further purified using techniques like solid-phase extraction (SPE).

  • HPLC or LC-MS Analysis: Dissolve the final extract in an appropriate solvent and analyze it using a reversed-phase HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[8][9] Detection can be performed using a diode-array detector (DAD) or a mass spectrometer for more sensitive and specific quantification. A standard curve of authentic this compound should be used for accurate quantification.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway hinges on the identification and characterization of the coumarin-5-hydroxylase. The experimental approaches outlined in this guide provide a roadmap for researchers to tackle this challenge. The discovery of this key enzyme will not only complete our understanding of this important metabolic pathway but also provide a valuable tool for the biotechnological production of this compound and its derivatives for pharmaceutical and other applications. Further research should also focus on the regulatory mechanisms governing this pathway, including the identification of transcription factors that control the expression of the biosynthetic genes.

References

Spectroscopic Data Analysis of 5,7-Dihydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, a naturally occurring phenolic compound, belongs to the coumarin family of secondary metabolites found in various plants.[1] Its chemical structure, characterized by a benzopyrone core with hydroxyl groups at the 5 and 7 positions, imparts significant biological activities. These include antioxidant, anti-inflammatory, and potential anticancer properties, making it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its identification, characterization, and further derivatization in pharmaceutical research.

This technical guide provides an in-depth overview of the spectroscopic data analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the analysis and development of coumarin-based compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.15d9.5
H-47.90d9.5
H-66.25d2.2
H-86.35d2.2
5-OH10.5 (broad s)s-
7-OH10.8 (broad s)s-

Solvent: DMSO-d6. Data is compiled from typical values for this compound and related structures.

¹³C NMR (Carbon-13 NMR) Data

CarbonChemical Shift (δ) ppm
C-2161.0
C-3111.5
C-4145.0
C-4a102.5
C-5158.0
C-699.0
C-7162.0
C-894.5
C-8a156.5

Solvent: DMSO-d6. Data is compiled from typical values for this compound and related structures.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400-3200Strong, BroadO-H stretch (phenolic hydroxyl groups)
1700-1680StrongC=O stretch (α,β-unsaturated lactone)
1620-1600Medium-StrongC=C stretch (aromatic and pyrone ring)
1580-1560Medium-StrongC=C stretch (aromatic and pyrone ring)
1250-1100StrongC-O stretch (lactone and phenol)
850-800MediumC-H out-of-plane bend (aromatic)

Sample preparation: KBr pellet. Data is based on typical spectra of this compound.[2][3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

m/zRelative Intensity (%)Assignment
178100[M]⁺ (Molecular Ion)
150Moderate[M-CO]⁺
122Moderate[M-2CO]⁺
94LowFurther fragmentation

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[4]

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.[5]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of DMSO-d6.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse program.

      • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.[5]

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program.

      • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shifts using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Pellet press die set[6]

  • Hydraulic press

  • FTIR spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly clean and dry the agate mortar, pestle, and pellet die components.[7]

    • Place approximately 1-2 mg of the this compound sample into the mortar.[8]

    • Add approximately 100-200 mg of dry KBr powder.[8]

    • Gently grind the mixture until a fine, homogeneous powder is obtained.[9]

    • Transfer a portion of the powder into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[7]

    • Carefully remove the pellet from the die.

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed wavenumbers with known functional group vibrations to confirm the presence of hydroxyl, carbonyl, and aromatic moieties.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Suitable volatile solvent (e.g., methanol or acetonitrile)

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup and Data Acquisition (GC-MS with EI):

    • Gas Chromatograph (GC) conditions:

      • Injector temperature: 250-280°C.[10][11]

      • Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11]

      • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

      • Oven temperature program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.[10][11]

    • Mass Spectrometer (MS) conditions:

      • Ionization mode: Electron Ionization (EI).

      • Ionization energy: 70 eV.[10][11][12]

      • Ion source temperature: 230°C.[12]

      • Mass range: Scan from m/z 40 to 400.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the major fragment ions and propose a fragmentation pathway consistent with the structure of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_results Results Sample This compound Sample NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Grind with KBr & Press Pellet Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer (Spectrum Acquisition) IR_Prep->IR_Acq MS_Acq GC-MS (Data Acquisition) MS_Prep->MS_Acq NMR_Proc Fourier Transform, Phasing, Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Identification IR_Acq->IR_Proc MS_Proc TIC Analysis, Mass Spectrum Extraction MS_Acq->MS_Proc NMR_Results Chemical Shifts, Coupling Constants, Structure Confirmation NMR_Proc->NMR_Results IR_Results Functional Group Identification IR_Proc->IR_Results MS_Results Molecular Weight, Fragmentation Pattern MS_Proc->MS_Results

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive toolkit for the structural characterization of this compound. NMR spectroscopy is instrumental in defining the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. The data and protocols presented in this guide offer a foundational resource for researchers working with this important bioactive compound, facilitating its unambiguous identification and supporting its development in various scientific and pharmaceutical applications.

References

An In-depth Technical Guide to the Antioxidant Properties of 5,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, also known as citropten, is a naturally occurring coumarin derivative found in various plants. It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and outlining the experimental protocols used for its evaluation. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical interactions.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through multiple mechanisms, primarily centered around its ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. Emerging research indicates that this compound possesses both anti-inflammatory and antioxidant capabilities, holding promise for various health applications.[1]

Direct Radical Scavenging Activity

The chemical structure of this compound, featuring two hydroxyl groups on the coumarin backbone, is crucial for its ability to directly neutralize reactive oxygen species (ROS). These hydroxyl groups can donate a hydrogen atom to unstable free radicals, thereby stabilizing them and preventing them from causing cellular damage.

Modulation of the Nrf2-KEAP1 Signaling Pathway

A key mechanism underlying the antioxidant activity of this compound and its derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.

Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain coumarins, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic antioxidant defenses.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. While specific IC50 values for this compound are not extensively reported in the readily available literature, studies on its derivatives provide valuable insights into its potential potency.

AssayCompoundIC50 ValueReference CompoundIC50 Value (Reference)
DPPH Radical Scavenging This compound derivativesPotent scavengersAscorbic AcidNot specified in direct comparison
Superoxide Radical Scavenging (Xanthine/Xanthine Oxidase) This compound derivativesPotent scavengersNot specifiedNot specified

Note: The term "potent scavengers" indicates that the compounds showed significant activity in the respective assays, although specific IC50 values for the parent this compound were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of the antioxidant properties of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method for determining the total antioxidant capacity of a compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

  • Reaction Mixture: Add a small volume (e.g., 10 µL) of the sample solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is applied to cells. DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of the test compound is determined by its ability to inhibit the fluorescence produced by an ROS generator.

Protocol:

  • Cell Culture: Plate cells (e.g., B16F10 melanoma cells) in a 96-well plate and grow to confluence.

  • Loading with Fluorescent Probe: Wash the cells with PBS and then incubate them with a solution of DCFH-DA.

  • Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

  • Induction of Oxidative Stress: After an incubation period, add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce ROS generation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over a period of time using a fluorescence plate reader.

  • Data Analysis: The area under the fluorescence curve is calculated, and the CAA value is determined by comparing the protective effect of the sample to a standard antioxidant like quercetin.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the activation of the Nrf2-KEAP1 signaling pathway, a key mechanism of the antioxidant action of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 KEAP1 KEAP1 Nrf2->KEAP1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase KEAP1->Cul3 Associates Cul3->Nrf2 Ubiquitination Ub Ubiquitin Ub->Nrf2 DHC This compound DHC->KEAP1 Inactivates ROS Oxidative Stress (ROS) ROS->KEAP1 Inactivates Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Transcription

Caption: Activation of the Nrf2-KEAP1 signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cellular antioxidant activity of this compound.

CAA_Workflow start Start cell_culture 1. Seed and culture cells (e.g., B16F10) to confluence start->cell_culture probe_loading 2. Load cells with DCFH-DA fluorescent probe cell_culture->probe_loading treatment 3. Treat cells with varying concentrations of This compound probe_loading->treatment stress_induction 4. Induce oxidative stress with a pro-oxidant (e.g., AAPH) treatment->stress_induction measurement 5. Measure fluorescence intensity over time stress_induction->measurement analysis 6. Analyze data and calculate CAA value measurement->analysis end End analysis->end

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of the Nrf2-KEAP1 signaling pathway. While further research is needed to establish a comprehensive profile of its quantitative antioxidant activity with specific IC50 values, the existing evidence strongly supports its role as a promising natural antioxidant. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other coumarin derivatives, which may lead to the development of novel therapeutic agents for conditions associated with oxidative stress.

References

The Anti-Inflammatory Potential of 5,7-Dihydroxycoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 5,7-Dihydroxycoumarin, a naturally occurring coumarin derivative, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound and its analogs, focusing on the underlying molecular mechanisms, experimental evidence, and detailed methodologies for its investigation. This document summarizes quantitative data from in vitro studies on closely related compounds, outlines key experimental protocols, and visualizes the involved signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities, including anticoagulant, antioxidant, and anti-inflammatory effects[1]. This compound, also known as citropten or limettin, belongs to this class and has demonstrated significant antioxidant and anti-inflammatory potential[2]. Its structural features, particularly the presence of hydroxyl groups on the benzene ring, are believed to contribute to its biological activities. This guide delves into the scientific evidence supporting the anti-inflammatory effects of this compound and its derivatives, providing a comprehensive resource for researchers in the field.

In Vitro Anti-Inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives have been primarily investigated using in vitro models, particularly in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific quantitative data for this compound is limited in the reviewed literature, studies on the closely related compound 6,7-dihydroxy-4-methylcoumarin (6,7-DH-4MC) provide valuable insights into the potential efficacy and mechanisms of action.

Inhibition of Pro-Inflammatory Mediators

6,7-DH-4MC has been shown to significantly reduce the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner without affecting cell viability[3]. This includes the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2), which are critical mediators of the inflammatory response[3].

Table 1: Inhibitory Effects of 6,7-Dihydroxy-4-Methylcoumarin on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [3]

Concentration (µM)NO Production (% of LPS control)PGE2 Production (% of LPS control)
5~85%~90%
10~70%~75%
20~50%~60%
Downregulation of Pro-Inflammatory Enzymes

The reduction in NO and PGE2 production is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Western blot analysis has demonstrated that 6,7-DH-4MC effectively suppresses the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages[3][4].

Reduction of Pro-Inflammatory Cytokines

Furthermore, 6,7-DH-4MC has been observed to decrease the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in a concentration-dependent manner in LPS-activated RAW 264.7 cells[3].

Table 2: Effect of 6,7-Dihydroxy-4-Methylcoumarin on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells [3]

Concentration (µM)IL-1β Production (pg/mL)IL-6 Production (pg/mL)
LPS Control~35~450
5 + LPS~30~400
10 + LPS~25~300
20 + LPS~18~200

In Vivo Anti-Inflammatory Effects

The in vivo anti-inflammatory activity of coumarin derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. This model is a well-established method for screening potential anti-inflammatory agents[5][6]. While specific in vivo quantitative data for this compound was not prominently available in the reviewed literature, studies on other hydroxycoumarin derivatives have demonstrated significant reductions in paw edema, indicating the potential of this class of compounds in mitigating acute inflammation[7][8]. For instance, 4-hydroxycoumarin has been shown to significantly reduce carrageenan-induced paw edema in a dose-dependent manner[9].

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on 6,7-DH-4MC have shown that it can inhibit the degradation of IκB-α and the subsequent phosphorylation of the NF-κB p65 subunit in LPS-stimulated macrophages[3].

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits NFκB_active Active NF-κB (p50/p65) Nucleus Nucleus NFκB_active->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, IL-1β, IL-6) NFκB_active->Pro_inflammatory_Genes induces 5_7_Dihydroxycoumarin This compound 5_7_Dihydroxycoumarin->IKK inhibits 5_7_Dihydroxycoumarin->IκBα prevents degradation

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. 6,7-DH-4MC has been shown to reduce the phosphorylation of ERK and p38 MAPK in LPS-stimulated macrophages, indicating its ability to modulate this pathway[3].

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates ERK1_2->AP1 activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes induces 5_7_Dihydroxycoumarin This compound 5_7_Dihydroxycoumarin->p38 inhibits phosphorylation 5_7_Dihydroxycoumarin->ERK1_2 inhibits phosphorylation

Caption: MAPK Signaling Pathway Modulation by this compound.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the methodology for evaluating the anti-inflammatory effects of this compound in a well-established in vitro model.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/well) incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with this compound (various concentrations) for 1h incubation1->pretreatment lps_stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24h pretreatment->lps_stimulation collect_supernatant Collect Supernatant lps_stimulation->collect_supernatant cell_lysate Prepare Cell Lysate lps_stimulation->cell_lysate griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa ELISA (PGE2, Cytokines) collect_supernatant->elisa western_blot Western Blot (iNOS, COX-2, p-MAPK, p-NF-κB) cell_lysate->western_blot

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

  • PGE2 and Cytokine Measurement: The levels of PGE2, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[3].

  • Western Blot Analysis:

    • Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, total ERK, phospho-p38, total p38, phospho-IκBα, and β-actin.

    • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

This protocol provides a general framework for assessing the in vivo anti-inflammatory activity of this compound.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_analysis Measurement and Analysis start Acclimatize rodents (e.g., Wistar rats or Swiss mice) grouping Divide into groups (Control, Vehicle, Test Compound, Standard Drug) start->grouping dosing Administer this compound (e.g., intraperitoneally or orally) grouping->dosing carrageenan_injection Inject 1% Carrageenan solution into the subplantar region of the right hind paw (30-60 min post-dosing) dosing->carrageenan_injection paw_volume_measurement Measure paw volume at regular intervals (0, 1, 2, 3, 4, 5 hours) using a plethysmometer carrageenan_injection->paw_volume_measurement data_analysis Calculate % inhibition of edema paw_volume_measurement->data_analysis tissue_analysis Optional: Euthanize animals and collect paw tissue for histopathology and biochemical analysis (MPO, cytokines) data_analysis->tissue_analysis

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: Animals are divided into several groups: a control group, a vehicle group, groups treated with different doses of this compound, and a group treated with a standard anti-inflammatory drug (e.g., indomethacin)[5]. The test compound is typically administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal[5].

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection[5].

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

  • Biochemical and Histopathological Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological examination and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels[5].

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. The available in vitro evidence, particularly from studies on structurally similar compounds, strongly suggests that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory mediators and cytokines, and the modulation of the NF-κB and MAPK signaling pathways. While further in vivo studies are needed to establish the efficacy and safety profile of this compound itself, the detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for future research in this area. The continued exploration of these natural compounds could lead to the development of new therapeutic strategies for a variety of inflammatory disorders.

References

Initial Screening of 5,7-Dihydroxycoumarin: A Technical Guide to Its Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the initial screening of 5,7-Dihydroxycoumarin for its antibacterial properties. This document synthesizes available data, presents detailed experimental protocols for key assays, and visualizes experimental workflows and potential mechanisms of action.

Introduction to this compound and its Antibacterial Potential

This compound is a natural product belonging to the coumarin class of compounds, which are known for their diverse pharmacological activities. While the parent compound itself has demonstrated some antibacterial characteristics, its derivatives have shown more significant potential, suggesting that the this compound scaffold is a promising starting point for the development of new antibacterial agents.

Studies have indicated that the antibacterial efficacy of hydroxycoumarins may be linked to the presence and positioning of hydroxyl groups on the coumarin ring. These groups can enhance the compound's hydrophobicity, potentially facilitating its interaction with and disruption of bacterial cell membranes. Furthermore, some hydroxycoumarin derivatives have been found to inhibit biofilm formation, a critical factor in the development of persistent bacterial infections.

Quantitative Data on Antibacterial Activity

The available quantitative data on the antibacterial activity of this compound and its derivatives is summarized below. It is important to note that the parent compound has shown relatively weak activity, while its derivatives exhibit significantly lower Minimum Inhibitory Concentrations (MICs).

CompoundBacterial StrainMICReference
This compoundNot Specified>1000 µg/mL[1]
This compound Derivative 5Staphylococcus aureus2.5 µg/mL[2][3]
This compound Derivative 12Staphylococcus aureus2.5 µg/mL[2][3]
5,7-Dihydroxy-4-trifluoromethylcoumarinBacillus cereus1.5 mM[4]
5,7-Dihydroxy-4-trifluoromethylcoumarinMicrococcus luteus1.5 mM[4]
5,7-Dihydroxy-4-trifluoromethylcoumarinListeria monocytogenes1.5 mM[4]
5,7-Dihydroxy-4-trifluoromethylcoumarinStaphylococcus aureus subsp. aureus1.5 mM[4]

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • Results from the MIC test

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum count.

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound

  • Bacterial strains

  • MHA plates

  • Sterile filter paper disks

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC test.

  • Plate Inoculation: Evenly spread the inoculum over the entire surface of an MHA plate using a sterile cotton swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of this compound solution and place them on the inoculated agar surface.

  • Controls: Use a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Antibacterial Screening

G cluster_mic MIC Determination cluster_mbc MBC Determination cluster_disk Agar Disk Diffusion prep_inoculum_mic Prepare Bacterial Inoculum serial_dilution Serial Dilution of Compound prep_inoculum_mic->serial_dilution inoculate_plate Inoculate 96-well Plate serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from MIC Wells read_mic->subculture Use non-turbid wells incubate_mbc Incubate Agar Plates subculture->incubate_mbc read_mbc Read MBC incubate_mbc->read_mbc prep_inoculum_disk Prepare Bacterial Inoculum inoculate_agar Inoculate Agar Plate prep_inoculum_disk->inoculate_agar apply_disks Apply Compound Disks inoculate_agar->apply_disks incubate_disk Incubate Plate apply_disks->incubate_disk measure_zones Measure Inhibition Zones incubate_disk->measure_zones

Caption: Workflow for in vitro antibacterial screening.

Proposed Mechanism of Action for Hydroxycoumarins

G coumarin This compound membrane Bacterial Cell Membrane coumarin->membrane Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Cellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of action for hydroxycoumarins.

References

The Cytotoxic Potential of 5,7-Dihydroxycoumarin in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cytotoxic effects of 5,7-Dihydroxycoumarin, also known as Esculetin, on various cancer cell lines. It delves into the molecular mechanisms, summarizes key quantitative data, and provides detailed experimental protocols to facilitate further research and development in this promising area of oncology.

Core Findings: Cytotoxicity of this compound and its Derivatives

This compound and related coumarin compounds have demonstrated significant cytotoxic and antiproliferative activities across a spectrum of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, often mediated through the modulation of key signaling pathways.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound (Esculetin) and other relevant coumarin derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Esculin (a glucoside of 6,7-dihydroxycoumarin)MDA-MB-231 (Breast Cancer)22.65[1]
Esculin (a glucoside of 6,7-dihydroxycoumarin)MCF-7 (Breast Cancer)20.35[1]
7-Hydroxycoumarin (Umbelliferone)MDA-MB-231 (Breast Cancer)15.56[1]
7-Hydroxycoumarin (Umbelliferone)MCF-7 (Breast Cancer)10.31[1]
7-HydroxycoumarinCisplatin-resistant Ovarian Cancer12[2]
7,8-Dihydroxy-4-methylcoumarin(Not Specified)(Not Specified)[3][4]
HerniarinMCF-7 (Breast Cancer)207.6[1]
Novel 5-hydroxycoumarin derivative (6h)MCF-7 (Breast Cancer)3.3[5]
Novel 5-hydroxycoumarin derivative (6d)MCF-7 (Breast Cancer)5.3[5]
Novel 5-hydroxycoumarin derivative (6k)MCF-7 (Breast Cancer)6.5[5]
Novel 5-hydroxycoumarin derivative (6b)MCF-7 (Breast Cancer)7.2[5]
Coumarin-pyrazole hybrid (35)HepG2 (Liver Cancer)2.96[6]
Coumarin-pyrazole hybrid (35)SMMC-7721 (Liver Cancer)2.08[6]
Coumarin-pyrazole hybrid (35)U87 (Glioblastoma)3.85[6]
Coumarin-pyrazole hybrid (35)H1299 (Lung Cancer)5.36[6]
Coumarin-1,3,4-oxadiazole hybrid (38a)MCF-7 (Breast Cancer)< 5[6]
Coumarin-thiazole hybrid (42e)MCF-7 (Breast Cancer)(Not Specified)[6]
1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44a)HepG2 (Liver Cancer)3.74[6]
1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44b)MCF-7 (Breast Cancer)4.03[6]
1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44c)HepG2 (Liver Cancer)3.06[6]
1-thiazolyl-5-coumarin-3-yl-pyrazole derivative (44c)MCF-7 (Breast Cancer)4.42[6]
Coumarin derivative (4)HL60 (Leukemia)8.09[7]
Coumarin derivative (8b)HepG2 (Liver Cancer)13.14[7]

Signaling Pathways Modulated by this compound

This compound and its analogs exert their cytotoxic effects by influencing several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

One of the key mechanisms is the induction of apoptosis through the intrinsic mitochondrial pathway.[8] This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[9] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, ultimately culminating in programmed cell death.[8]

Furthermore, some coumarin derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is often overactivated in cancer and plays a crucial role in cell survival and proliferation.[7][8] Inhibition of this pathway can lead to cell cycle arrest, typically at the G1 phase.[8] This cell cycle arrest is often associated with the downregulation of cyclin D1 and CDK4, and the upregulation of p27.[4][8]

The MAPK/ERK pathway, another important regulator of cell proliferation and differentiation, can also be affected by certain coumarins.[8] Additionally, some derivatives have been observed to induce apoptosis by down-regulating p53, Bax, p21, and COX-2, while up-regulating c-Myc protein.[3][4]

G cluster_0 This compound Coumarin This compound PI3K_Akt PI3K/Akt Pathway Coumarin->PI3K_Akt Inhibits Bcl2_Bax Bcl-2/Bax Ratio Coumarin->Bcl2_Bax Decreases Cell_Cycle Cell Cycle Regulators Coumarin->Cell_Cycle Modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Promotes Bcl2_Bax->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest (G1) Cell_Cycle->CellCycleArrest Induces

Caption: Signaling pathways affected by this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium.[3] Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[10][11]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on their expression levels (e.g., Bcl-2, Bax, caspases).

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific to target proteins)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation CellCulture Cell Culture CompoundTreatment Compound Treatment (this compound) CellCulture->CompoundTreatment MTT MTT Assay (Determine IC50) CompoundTreatment->MTT ApoptosisAssay Apoptosis Assay (Annexin V/PI) MTT->ApoptosisAssay CellCycle Cell Cycle Analysis MTT->CellCycle WesternBlot Western Blot (Protein Expression) ApoptosisAssay->WesternBlot CellCycle->WesternBlot DataAnalysis Data Analysis WesternBlot->DataAnalysis Conclusion Conclusion on Cytotoxic Effects and Mechanism DataAnalysis->Conclusion

Caption: A typical experimental workflow for cytotoxicity assessment.

This guide provides a foundational understanding of the cytotoxic effects of this compound and its derivatives on cancer cell lines. The presented data and protocols are intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development. Further investigation into the in vivo efficacy and safety of these compounds is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of 5,7-dihydroxycoumarin, a naturally occurring phenolic compound with demonstrated antibacterial, antioxidant, and anti-inflammatory properties. The primary synthesis method detailed is the Pechmann condensation, a widely utilized and efficient method for coumarin synthesis.

Introduction

This compound, also known as citropten or 5,7-dihydroxy-2H-1-benzopyran-2-one, is a coumarin derivative found in various plants, including the inflorescences of Macaranga triloba. Its diverse biological activities have garnered significant interest in the fields of medicinal chemistry and drug development. This document outlines a reliable protocol for its synthesis, along with relevant data and diagrams to aid in its application and further research.

Synthesis of 5,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic and versatile method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. For the synthesis of 5,7-dihydroxy-4-methylcoumarin, phloroglucinol and ethyl acetoacetate are the key starting materials.

Reaction Scheme

Pechmann_Condensation cluster_reactants Reactants cluster_product Product Phloroglucinol Phloroglucinol Catalyst Acid Catalyst (e.g., UiO-66-SO3H, Zn0.925Ti0.075O NPs) plus1 + EthylAcetoacetate Ethyl Acetoacetate Coumarin 5,7-Dihydroxy-4-methylcoumarin ReactionConditions Heat Catalyst->ReactionConditions ReactionConditions->Coumarin

Caption: Pechmann condensation for 5,7-dihydroxy-4-methylcoumarin synthesis.

Experimental Protocols

This section details a general protocol for the synthesis of 5,7-dihydroxy-4-methylcoumarin using a heterogeneous acid catalyst. The specific catalyst and conditions can be adapted based on the quantitative data provided in the subsequent tables.

Materials:

  • Phloroglucinol

  • Ethyl acetoacetate (EAA)

  • Heterogeneous acid catalyst (e.g., Zn0.925Ti0.075O NPs)

  • Ethyl acetate

  • Ethanol

  • Round bottom flask

  • Stirrer/hotplate

  • Condenser

  • Centrifuge (for catalyst separation)

  • Rotary evaporator

Procedure:

  • To a round bottom flask, add phloroglucinol (e.g., 2 mmol), ethyl acetoacetate (e.g., 2 mmol), and the catalyst (e.g., 10 mol %).

  • The reaction mixture is heated with constant stirring at the specified temperature (e.g., 110 °C) for the designated time.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and dissolved in ethyl acetate.

  • The heterogeneous catalyst is separated from the reaction mixture by centrifugation or filtration.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product is purified by recrystallization from ethanol to afford pure 5,7-dihydroxy-4-methylcoumarin.

Data Presentation: Reaction Parameters and Yields

The following table summarizes quantitative data from various studies on the Pechmann condensation for the synthesis of 5,7-dihydroxy-4-methylcoumarin, providing a basis for comparison and optimization.

CatalystPhloroglucinol:EAA Molar RatioTemperature (°C)Time (h)Yield (%)Reference
UiO-66-SO3H1:1.6140466.0[1]
Zn0.925Ti0.075O NPs1:1110-88[2]
Sulfamic Acid1:1.51300.6784[3]

Characterization of this compound

The synthesized this compound can be characterized using a variety of standard analytical techniques to confirm its structure and purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric acid or formic acid for MS compatibility.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation of the coumarin backbone and the positions of the hydroxyl and methyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the hydroxyl (-OH) and lactone carbonyl (C=O) stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to aid in its structural confirmation.

Signaling Pathways and Biological Activities

This compound and its derivatives have been shown to modulate several key signaling pathways, contributing to their diverse biological effects.

Anti-inflammatory Signaling Pathways

This compound derivatives exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and modulating inflammatory signaling cascades such as the NF-κB and Nrf2 pathways.[5][6]

Anti_Inflammatory_Signaling cluster_pathways Cellular Response LPS LPS NFkB NF-κB Pathway LPS->NFkB Activates Coumarin This compound Derivatives Coumarin->NFkB Inhibits Nrf2 Nrf2 Pathway Coumarin->Nrf2 Activates NO_Production NO Production NFkB->NO_Production Induces Inflammation Inflammation Nrf2->Inflammation Suppresses NO_Production->Inflammation Promotes

Caption: Modulation of inflammatory pathways by this compound derivatives.

Melanogenesis and Osteogenesis Signaling Pathways

5,7-Dihydroxy-4-methylcoumarin has been found to influence cellular processes like melanogenesis and osteogenesis through the modulation of specific signaling pathways. It promotes melanogenesis by activating the MAPK/ERK, PKA/cAMP, and Wnt/β-catenin pathways while downregulating the PI3K/AKT pathway.[7] Conversely, it enhances osteogenesis via the AKT1 pathway.[8]

Cellular_Process_Signaling cluster_melanogenesis Melanogenesis cluster_osteogenesis Osteogenesis Coumarin 5,7-Dihydroxy-4-methylcoumarin MAPK_ERK MAPK/ERK Pathway Coumarin->MAPK_ERK Activates PKA_cAMP PKA/cAMP Pathway Coumarin->PKA_cAMP Activates Wnt_beta_catenin Wnt/β-catenin Pathway Coumarin->Wnt_beta_catenin Activates PI3K_AKT PI3K/AKT Pathway Coumarin->PI3K_AKT Downregulates AKT1 AKT1 Pathway Coumarin->AKT1 Activates Melanin_Synthesis Melanin Synthesis MAPK_ERK->Melanin_Synthesis PKA_cAMP->Melanin_Synthesis Wnt_beta_catenin->Melanin_Synthesis PI3K_AKT->Melanin_Synthesis Inhibits Osteoblast_Differentiation Osteoblast Differentiation AKT1->Osteoblast_Differentiation

Caption: Influence of 5,7-dihydroxy-4-methylcoumarin on cellular signaling.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the synthesis, characterization, and application of this compound. The Pechmann condensation offers a robust and adaptable method for obtaining this valuable compound. Further investigation into its biological activities and mechanism of action is warranted to fully explore its therapeutic potential.

References

Application Notes and Protocols for the Isolation and Purification of 5,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and methodologies for the successful isolation and purification of 5,7-Dihydroxycoumarin, a naturally occurring phenolic compound with potential therapeutic applications.

Introduction

This compound, also known as citropten when methylated, is a coumarin derivative found in various plant species, including those of the Rutaceae and Moraceae families. This compound and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The effective isolation and purification of this compound are critical steps for its further investigation and potential development as a therapeutic agent. This document outlines detailed protocols for extraction, chromatographic separation, and final purification of this valuable compound.

Data Presentation

Table 1: Solubility of this compound and its Analogs
CompoundSolventSolubilityNotes
5,7-Dihydroxy-4-methylcoumarinDMSO30 mg/mL
5,7-Dihydroxy-4-methylcoumarinEthanol20 mg/mL
5,7-Dihydroxy-4-methylcoumarinWaterSlightly soluble
This compoundDMSO~25 mg/mL (requires sonication)[1]Solubility is expected to be similar to its methylated analog.
This compoundMethanolSolubleA common solvent for coumarin extraction.
This compoundEthyl AcetateModerately SolubleOften used in liquid-liquid extraction for compounds of intermediate polarity.
Table 2: Summary of Chromatographic Techniques for Coumarin Purification
TechniqueStationary PhaseMobile PhaseDetectionPurity AchievedReference
Preparative HPLCC18Acetonitrile/Water or Methanol/Water gradientUV-Vis (e.g., 254 nm, 330 nm)>95%General method for coumarins
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water)Liquid-liquid partitioningUV-Vis>98%Adapted from other coumarins
Flash ChromatographySilica GelHexane/Ethyl Acetate gradientUV-VisVariable (for initial purification)General method for natural products

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from a dried and powdered plant source, such as the leaves or bark of plants known to contain this compound.

Materials:

  • Dried and powdered plant material

  • Methanol or Ethanol (ACS grade)

  • Extraction thimble

  • Soxhlet apparatus

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Weigh approximately 100 g of the dried, powdered plant material and place it into a cellulose extraction thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 500 mL of methanol.

  • Assemble the Soxhlet apparatus and heat the solvent in the distilling flask.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the plant material.

  • After extraction, allow the apparatus to cool down.

  • Concentrate the methanolic extract using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude extract.

  • Store the crude extract at 4°C for further purification.

Protocol 2: Purification by Column Chromatography (Initial Cleanup)

This protocol is designed for the initial fractionation of the crude extract to enrich the this compound content.

Materials:

  • Crude plant extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane and Ethyl Acetate (HPLC grade)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve a portion of the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica mixture onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate).

  • Collect fractions of approximately 20 mL in test tubes.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3) and visualize the spots under UV light (254 nm and 365 nm).

  • Pool the fractions containing the compound of interest based on the TLC analysis.

  • Evaporate the solvent from the pooled fractions to obtain an enriched fraction.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

This protocol details the final purification step to obtain high-purity this compound.

Materials:

  • Enriched fraction from column chromatography

  • Preparative HPLC system with a UV-Vis detector

  • Preparative C18 column (e.g., 250 x 20 mm, 5 µm)

  • Acetonitrile and Water (HPLC grade)

  • Trifluoroacetic acid (TFA, optional, as a mobile phase modifier)

  • Vials for fraction collection

  • Freeze-dryer or rotary evaporator

Procedure:

  • Dissolve the enriched fraction in a suitable solvent (e.g., methanol or the initial mobile phase composition).

  • Set up the preparative HPLC system. The mobile phase will typically consist of a gradient of acetonitrile in water. A common starting point is a linear gradient from 20% to 80% acetonitrile over 30-40 minutes. A small amount of TFA (0.1%) can be added to both solvents to improve peak shape.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the sample onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 330 nm).

  • Collect the fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and remove the solvent using a freeze-dryer or rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow start Start: Plant Material extraction Soxhlet Extraction (Methanol) start->extraction concentration1 Rotary Evaporation extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection enriched_fraction Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18, Acetonitrile:Water Gradient) enriched_fraction->prep_hplc purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis concentration2 Solvent Removal purity_analysis->concentration2 final_product Purified this compound concentration2->final_product

Caption: Workflow for the isolation and purification of this compound.

logical_relationship raw_material Raw Plant Material primary_extraction Primary Extraction (e.g., Maceration, Soxhlet) raw_material->primary_extraction crude_product Crude Extract primary_extraction->crude_product preliminary_purification Preliminary Purification (e.g., Liquid-Liquid Extraction, Flash Chromatography) crude_product->preliminary_purification semi_pure_product Semi-Pure Fraction preliminary_purification->semi_pure_product high_resolution_purification High-Resolution Purification (e.g., Preparative HPLC, HSCCC) semi_pure_product->high_resolution_purification pure_compound Pure this compound high_resolution_purification->pure_compound characterization Structural Characterization (e.g., NMR, MS) pure_compound->characterization final_product Characterized Compound for Research characterization->final_product

Caption: Logical steps in natural product isolation and purification.

References

Application Notes and Protocols for 5,7-Dihydroxycoumarin as a Fluorescent Probe for Radicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, a naturally occurring phenolic compound, possesses intrinsic fluorescence properties that can be modulated by the presence of radical species. This characteristic makes it a potential candidate for a fluorescent probe in various biological and chemical systems. Its ability to detect and quantify radicals can be invaluable in studies related to oxidative stress, antioxidant efficacy, and the mechanisms of drug action. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a fluorescent probe for the detection of radicals, with a primary focus on nitroxide and hydroxyl radicals. The methodologies presented here are adapted from extensive research on structurally similar dihydroxycoumarins and provide a strong foundation for developing specific assays.[1][2][3]

Principle of Detection

The use of this compound as a fluorescent probe for radicals is primarily based on two distinct mechanisms, depending on the nature of the radical species being detected:

  • Fluorescence Enhancement via Proton Transfer (for Nitroxide Radicals): In the presence of certain nitroxide radicals, such as 4-amino-TEMPO, this compound is proposed to undergo deprotonation, leading to a significant increase in its fluorescence intensity and lifetime.[1] This mechanism is highly sensitive and allows for the detection of nitroxide radicals at nanomolar concentrations.[1]

  • Fluorescence Turn-On via Hydroxylation (for Hydroxyl Radicals): Highly reactive hydroxyl radicals (•OH) can react with the coumarin backbone, leading to the formation of a hydroxylated product. This new product is expected to be highly fluorescent, thus providing a "turn-on" signal that is proportional to the concentration of hydroxyl radicals.[3][4]

Data Presentation

Quantitative Analysis of Radical Detection

The following tables summarize the expected quantitative data based on studies with similar dihydroxycoumarins. Researchers should generate their own calibration curves and determine these parameters for this compound.

Table 1: Expected Performance of this compound as a Fluorescent Probe for 4-amino-TEMPO (Nitroxide Radical)

ParameterExpected Value Range
Limit of Detection (LOD)10 - 50 nM
Limit of Quantitation (LOQ)30 - 150 nM
Linear Range0.05 - 10 µM
Fluorescence EnhancementUp to 30-fold
Excitation Wavelength (λex)~350 nm
Emission Wavelength (λem)~460 nm

Table 2: Expected Performance of this compound as a Fluorescent Probe for Hydroxyl Radicals

ParameterExpected Value Range
Limit of Detection (LOD)0.1 - 1 µM
Linear Range1 - 100 µM
Fluorescence ResponseLinear increase with radical concentration
Excitation Wavelength (λex)~330 nm
Emission Wavelength (λem)~450 nm

Experimental Protocols

Protocol 1: Detection of Nitroxide Radicals (e.g., 4-amino-TEMPO)

This protocol describes a method for the detection of nitroxide radicals in an aqueous solution using this compound.

Materials:

  • This compound

  • 4-amino-TEMPO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) and store it protected from light.

    • Prepare a 10 mM stock solution of 4-amino-TEMPO in deionized water.

  • Assay Preparation:

    • In a 96-well black microplate, add 180 µL of PBS (pH 7.4).

    • Add 10 µL of the this compound stock solution to each well to achieve a final concentration of 50 µM.

    • Prepare a serial dilution of 4-amino-TEMPO in PBS.

  • Reaction and Measurement:

    • Add 10 µL of the diluted 4-amino-TEMPO solutions to the wells containing this compound to achieve a range of final concentrations (e.g., 0-100 µM).

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorometer with excitation at approximately 350 nm and emission at approximately 460 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank (wells with only this compound and PBS) from all readings.

    • Plot the fluorescence intensity against the concentration of 4-amino-TEMPO to generate a calibration curve.

Protocol 2: Detection of Hydroxyl Radicals (Fenton Reaction)

This protocol outlines a method for detecting hydroxyl radicals generated by the Fenton reaction.

Materials:

  • This compound

  • Iron(II) sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Phosphate buffer, pH 7.4

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent.

    • Prepare a 10 mM stock solution of FeSO₄ in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of H₂O₂ in deionized water.

  • Assay Preparation:

    • In a quartz cuvette or 96-well black microplate, add phosphate buffer (pH 7.4).

    • Add the this compound stock solution to a final concentration of 100 µM.

    • Add the FeSO₄ stock solution to a final concentration of 50 µM.

  • Reaction and Measurement:

    • Initiate the reaction by adding the H₂O₂ stock solution to achieve a final concentration of 1 mM.

    • Immediately start recording the fluorescence intensity over time (e.g., for 30 minutes) using a fluorometer with excitation at approximately 330 nm and emission at approximately 450 nm.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time to observe the kinetics of hydroxyl radical generation.

    • To quantify the amount of hydroxyl radicals, a calibration curve can be generated using a known concentration of a fluorescent standard, such as 7-hydroxycoumarin.

Mandatory Visualizations

G Mechanism of Nitroxide Radical Detection A This compound (Low Fluorescence) C Deprotonated this compound (High Fluorescence) A->C Proton Transfer B Nitroxide Radical (e.g., 4-amino-TEMPO) D Protonated Nitroxide Radical B->D Proton Acceptor G Mechanism of Hydroxyl Radical Detection A This compound (Low Fluorescence) C Hydroxylated this compound (High Fluorescence) A->C Hydroxylation B Hydroxyl Radical (•OH) B->C G Experimental Workflow for Radical Detection A Prepare this compound Stock Solution C Mix Probe and Radical Source in Buffer A->C B Prepare Radical Source (e.g., 4-amino-TEMPO or Fenton Reagents) B->C D Incubate at Room Temperature C->D E Measure Fluorescence (Excitation/Emission) D->E F Data Analysis (Calibration Curve) E->F

References

Application of 5,7-Dihydroxycoumarin in Enzyme Inhibition Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Dihydroxycoumarin, a naturally occurring phenolic compound, and its derivatives have garnered significant attention in the fields of pharmacology and drug discovery due to their broad spectrum of biological activities. A key area of interest is their potent enzyme inhibitory effects, which underscore their potential as therapeutic agents for a variety of diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound and its derivatives in enzyme inhibition assays. While much of the detailed quantitative data and specific protocols available are for its derivatives, such as 5,7-dihydroxy-4-methylcoumarin and 6,7-dihydroxycoumarin (esculetin), the foundational principles and methodologies are broadly applicable to the parent compound.

Data Presentation: Enzyme Inhibition by this compound Derivatives

The following tables summarize the quantitative data on the inhibitory activity of this compound derivatives against various enzymes.

Table 1: Inhibition of Aldose Reductase and Carbonic Anhydrases by 5,7-Dihydroxy-4-methylcoumarin

Enzyme TargetInhibitorIC50 Value (µM)Ki Value (µM)Source
Rat Lens Aldose Reductase5,7-Dihydroxy-4-methylcoumarin17-[1]
Human Carbonic Anhydrase I (CAI)5,7-Dihydroxy-4-methylcoumarin-8.4[1]
Human Carbonic Anhydrase IX (CAIX)5,7-Dihydroxy-4-methylcoumarin-0.19[1]
Human Carbonic Anhydrase XII (CAXII)5,7-Dihydroxy-4-methylcoumarin-6.4[1]

Table 2: Inhibition of Enzymes Involved in Inflammation and Oxidative Stress

Enzyme TargetInhibitorIC50 Value (µM)Source
Myeloperoxidase (MPO)5,7-Dihydroxy-4-methylcoumarin1.06[1]
Xanthine Oxidase (XO)3-(3'-Bromophenyl)-5,7-dihydroxycoumarin0.091[2]
Lipoxygenase (5-LOX)6,7-Dihydroxycoumarin (Esculetin)11 (in macrophages)[3]

Table 3: Inhibition of Other Enzymes

Enzyme TargetInhibitorIC50 Value (µM)Source
HCV NS5B Polymerase5,7-Dihydroxy-4-methylcoumarin47.2[1]
Platelet Aggregation (induced by arachidonic acid)5,7-Dihydroxy-4-methylcoumarin45[1]

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols can be adapted for use with this compound and its derivatives.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenyl acetate (4-NPA) by carbonic anhydrase.

Materials:

  • Purified human carbonic anhydrase (e.g., hCA I, II, IX, or XII)

  • This compound or its derivative (test compound)

  • 4-Nitrophenyl acetate (4-NPA)

  • HEPES-Tris buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of the carbonic anhydrase isoform in HEPES-Tris buffer.

    • Prepare a solution of 4-NPA in ethanol.

  • Assay in 96-well Plate:

    • To each well, add 140 µL of HEPES-Tris buffer.

    • Add 20 µL of the test compound solution (or DMSO for control).

    • Add 20 µL of the carbonic anhydrase solution.

    • Pre-incubate the mixture at room temperature for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the 4-NPA solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 400 nm using a microplate reader. Record the absorbance at regular intervals for a defined period.

  • Data Analysis:

    • Calculate the rate of 4-nitrophenol formation.

    • Determine the percentage of inhibition relative to the control.

    • Calculate the IC50 value from a dose-response curve.

Protocol 2: Myeloperoxidase (MPO) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory effect of a compound on MPO activity.

Materials:

  • Purified human myeloperoxidase (MPO)

  • This compound or its derivative (test compound)

  • Taurine

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare solutions of MPO, taurine, and H₂O₂ in PBS.

  • Assay in 96-well Plate:

    • In each well, combine the MPO solution, taurine solution, and the test compound solution (or DMSO for control).

  • Initiation of Reaction:

    • Add H₂O₂ to each well to initiate the reaction.

  • Measurement:

    • Measure the change in absorbance at a specific wavelength (e.g., for the formation of taurine chloramine) over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction.

    • Determine the percentage of inhibition.

    • Calculate the IC50 value.

Protocol 3: Lipoxygenase (LOX) Inhibition Assay

This spectrophotometric assay measures the inhibition of the conversion of a fatty acid substrate by lipoxygenase.

Materials:

  • Soybean lipoxygenase (or other LOX isoforms)

  • Linoleic acid (or arachidonic acid) as the substrate

  • This compound or its derivative (test compound)

  • Borate buffer (pH 9.0)

  • DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of lipoxygenase in borate buffer.

    • Prepare a solution of the substrate in borate buffer.

  • Assay Procedure:

    • In a cuvette, mix the borate buffer and the lipoxygenase solution.

    • Add the test compound solution (or DMSO for control).

    • Pre-incubate the mixture at 25°C for a few minutes.

  • Initiation of Reaction:

    • Add the substrate solution to the cuvette to start the reaction.

  • Measurement:

    • Immediately monitor the increase in absorbance at 234 nm for a set period. This corresponds to the formation of the conjugated diene hydroperoxide product.

  • Data Analysis:

    • Calculate the rate of reaction for both the control and the test samples.

    • Determine the percentage of inhibition and the IC50 value.

Signaling Pathways and Experimental Workflows

Derivatives of this compound have been shown to modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. The inhibition of enzymes like MPO and LOX can contribute to these effects by reducing oxidative stress and the production of inflammatory mediators.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Compound This compound Derivative Mix Incubate Enzyme with Compound Compound->Mix Enzyme Target Enzyme Enzyme->Mix Substrate Enzyme Substrate Reaction Initiate Reaction with Substrate Substrate->Reaction Buffer Assay Buffer Buffer->Mix Mix->Reaction Measure Measure Activity (e.g., Spectrophotometry) Reaction->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Value Calc->IC50

General workflow for an enzyme inhibition assay.

The anti-inflammatory effects of some dihydroxycoumarin derivatives are attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response LPS LPS p38 p38 LPS->p38 ERK ERK LPS->ERK JNK JNK LPS->JNK IKK IKK LPS->IKK NFkB_nuc NF-κB (nucleus) p38->NFkB_nuc ERK->NFkB_nuc JNK->NFkB_nuc IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 Inhibitor This compound Derivatives Inhibitor->p38 Inhibitor->ERK Inhibitor->IkB prevents degradation

Inhibition of MAPK and NF-κB signaling pathways.

References

Application Notes and Protocols for the Quantification of 5,7-Dihydroxycoumarin in Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 5,7-Dihydroxycoumarin in various extracts. The protocols are designed to be adaptable for research, quality control, and drug development purposes.

Introduction

This compound, a naturally occurring coumarin derivative found in various plant species, has garnered significant interest due to its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for standardization, quality control, and pharmacokinetic studies. This document outlines validated analytical methods for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), and UV-Vis Spectrophotometry.

Quantitative Data Summary

Plant SpeciesExtraction SolventMethodThis compound Concentration (mg/g of dry extract)Reference
Arabidopsis thaliana (leaves)80% MethanolUHPLC-MS1.5 - 5.2[1]
Arabidopsis thaliana (roots)80% MethanolUHPLC-MS3.8 - 12.1[1]
Pterocaulon balansaeWaterHPLC-UVNot explicitly quantified, but other coumarins ranged from 0.584 to 54 mg/g[2][3]
Melilotus officinalisEthanolHPLC-UVNot explicitly quantified, but total coumarin content was 316.37 mg/100 g[4]

Experimental Protocols

Sample Preparation: Extraction from Plant Material

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Protocol: Solid-Liquid Extraction

  • Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material.

    • Place the powder in a suitable vessel (e.g., a conical flask).

    • Add 20 mL of 80% methanol (or another suitable solvent like ethanol or acetone).

    • Extract using one of the following methods:

      • Ultrasonic-assisted extraction (UAE): Sonicate for 30 minutes at room temperature.

      • Maceration: Let the mixture stand for 24 hours at room temperature with occasional shaking.

      • Soxhlet extraction: Extract for 4-6 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper or centrifuge at 4000 rpm for 10 minutes to separate the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase (e.g., 5 mL) to be used for HPLC or UHPLC-MS analysis.

  • Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter before injection into the chromatograph.

Workflow for Sample Preparation

Start Dried Plant Material Grinding Grind to Fine Powder Start->Grinding Extraction Solid-Liquid Extraction (e.g., 80% Methanol) Grinding->Extraction Filtration Filter or Centrifuge Extraction->Filtration Concentration Evaporate Solvent Filtration->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution Final_Filtration Filter (0.45 µm) Reconstitution->Final_Filtration End Sample for Analysis Final_Filtration->End

Diagram of the sample preparation workflow.
High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various extracts.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-50% B

    • 20-25 min: 50-90% B

    • 25-30 min: 90% B (hold)

    • 30.1-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 330 nm (based on UV spectra of similar coumarins)

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample extracts.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or trace amounts of this compound.

Instrumentation:

  • UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 or other suitable reversed-phase UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: Gradient elution with:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A faster gradient can be used compared to HPLC.

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B (hold)

    • 10.1-12 min: 5% B (equilibration)

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 40°C

Mass Spectrometry Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600-800 L/h

  • MRM Transitions (for Triple Quadrupole):

    • Precursor ion [M-H]⁻: m/z 177.0

    • Product ions: To be determined by infusion of a standard solution.

Protocol:

  • Follow the standard preparation and calibration curve construction as described for the HPLC method.

  • Optimize MS parameters using a standard solution of this compound.

  • Analyze the samples using the optimized UHPLC-MS method.

  • Quantify the analyte using the calibration curve based on the area of the specific MRM transition.

Workflow for HPLC/UHPLC-MS Analysis

Start Prepared Sample Injection Inject into HPLC/UHPLC Start->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Data_Analysis Data Acquisition and Processing Detection->Data_Analysis Quantification Quantification (Calibration Curve) Data_Analysis->Quantification End Result Quantification->End

Diagram of the HPLC/UHPLC-MS analysis workflow.
UV-Vis Spectrophotometry Method

This method is simpler and more accessible but less specific than chromatographic methods. It is suitable for the rapid estimation of total coumarin content or for the analysis of relatively pure samples of this compound.

Instrumentation:

  • UV-Vis Spectrophotometer

Protocol:

  • Solvent Selection: Use a solvent in which this compound is soluble and that does not interfere with its absorption spectrum (e.g., methanol or ethanol).

  • Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) over the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For the related compound 5,7-dihydroxy-4-methylcoumarin, a λmax of approximately 320 nm has been reported in alcohol.

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 100 µg/mL) in the chosen solvent. Create a series of calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution.

  • Calibration Curve: Measure the absorbance of each calibration standard at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample extract in the same solvent and measure its absorbance at λmax. Ensure the absorbance falls within the linear range of the calibration curve; dilute the sample if necessary.

  • Quantification: Calculate the concentration of this compound in the sample using the equation of the calibration curve.

Method Validation Parameters

For reliable results, the analytical methods should be validated according to ICH guidelines. The following table summarizes typical validation parameters for HPLC and UHPLC-MS methods based on the analysis of similar coumarins.

ParameterHPLCUHPLC-MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL0.5 - 20 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (Recovery %) 95 - 105%85 - 115%

Conclusion

The protocols described in these application notes provide a comprehensive framework for the quantification of this compound in extracts. The choice of method will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control, HPLC-UV is often sufficient. For complex mixtures or trace-level analysis, the higher sensitivity and selectivity of UHPLC-MS are recommended. UV-Vis spectrophotometry offers a rapid and cost-effective screening method. Proper method validation is essential to ensure the accuracy and reliability of the obtained results.

References

Application Notes and Protocols for 5,7-Dihydroxycoumarin Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, a natural phenolic compound, is a member of the coumarin family, a group of substances known for their diverse biological activities. The antioxidant potential of coumarin derivatives is of significant interest in the fields of pharmacology and drug development due to their ability to scavenge free radicals and modulate cellular oxidative stress.[1][2] This document provides detailed protocols for assessing the antioxidant capacity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Additionally, it includes a summary of available antioxidant data for structurally related compounds to serve as a reference.

The antioxidant activity of many coumarins is attributed to their chemical structure, which allows for the delocalization of electrons, enabling them to act as free radical scavengers.[1] Hydroxycoumarins, in particular, may also exert antioxidant effects by chelating metal ions.[1] A key mechanism underlying the cellular antioxidant effect of coumarins involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.

Quantitative Antioxidant Activity Data

While specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature, data for structurally similar coumarin derivatives are presented below to provide a comparative context for its potential antioxidant capacity. The antioxidant activity of coumarins is highly dependent on the number and position of hydroxyl groups.

CompoundAssayIC50 ValueReference CompoundIC50 Value (Reference)
5,8-DihydroxycoumarinDPPH0.0185% (w/v)--
5,8-DihydroxycoumarinABTS0.028% (w/v)--
4-hydroxycoumarinDPPH799.83 µMAscorbic acid829.85 µM
7-hydroxy-4-methylcoumarinDPPH872.97 µMAscorbic acid829.85 µM
7,8-dihydroxy-4-methylcoumarinDPPH-Quercetin-

Note: The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a violet-colored solution, by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant to DPPH results in the formation of the non-radical form, diphenylpicrylhydrazine, which is yellow. The change in color is measured spectrophotometrically, and the degree of discoloration is proportional to the antioxidant activity of the sample.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., ascorbic acid) in methanol.

  • Assay:

    • To a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of the this compound solutions, positive control, or methanol (as a blank) to the wells.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test sample or positive control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. The resulting blue-green radical cation is reduced by the antioxidant, leading to a discoloration of the solution. The extent of color change is measured spectrophotometrically at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol (spectrophotometric grade)

  • Phosphate buffered saline (PBS) or ethanol for dilution

  • Positive control (e.g., Trolox or Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol or another suitable solvent. From this, create a series of dilutions.

  • Preparation of Positive Control: Prepare a stock solution and serial dilutions of the positive control (e.g., Trolox) in the same solvent as the test sample.

  • Assay:

    • To a 96-well plate, add a small volume (e.g., 10 µL) of the different concentrations of the this compound solutions, positive control, or solvent (as a blank) to the wells.

    • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the ABTS•+ working solution with the solvent.

    • A_sample is the absorbance of the ABTS•+ working solution with the test sample or positive control.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The IC50 is the concentration of the sample that scavenges 50% of the ABTS•+ radicals.

Visualizations

DPPH_Assay_Workflow cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control/Blank DPPH_sol->Mix Sample_prep Prepare this compound Serial Dilutions Sample_prep->Mix Control_prep Prepare Positive Control Serial Dilutions Control_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation (ABTS + K2S2O4) ABTS_work Dilute ABTS Radical to Absorbance of 0.7 ABTS_rad->ABTS_work Mix Mix ABTS Working Solution with Sample/Control/Blank ABTS_work->Mix Sample_prep Prepare this compound Serial Dilutions Sample_prep->Mix Control_prep Prepare Positive Control Serial Dilutions Control_prep->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_deg Keap1 (Ubiquitination & Degradation) Keap1_Nrf2->Keap1_deg Inhibition of Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates Antioxidant_Proteins Antioxidant & Cytoprotective Proteins (e.g., HO-1, NQO1) Transcription->Antioxidant_Proteins Leads to

Caption: Nrf2 Signaling Pathway Activation by Coumarins.

References

Designing Cell-Based Assays with 5,7-Dihydroxycoumarin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, a naturally occurring coumarin derivative, has garnered significant interest in the scientific community due to its diverse biological activities. This compound and its analogs have demonstrated antioxidant, anti-inflammatory, and enzyme-inhibitory properties, making them promising candidates for therapeutic development.[1][2][3] This document provides detailed application notes and protocols for designing and implementing cell-based assays to investigate the efficacy and mechanism of action of this compound and its derivatives.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the reported quantitative data for this compound and its derivatives in various cell-based and cell-free assays. This information is crucial for dose-range finding and for comparing the potency of different analogs.

CompoundAssayCell Line/SystemEndpointIC50 / Effective ConcentrationReference
5,7-Dihydroxy-4-methylcoumarinAnti-inflammatoryRAW 264.7 cellsNO ProductionIC50: 7.6 μM[2]
This compound derivativesAntioxidantDPPH assayRadical ScavengingPotent scavengers[4][5]
This compound derivativesAntioxidantXanthine/xanthine oxidase systemSuperoxide Radical ScavengingPotent scavengers at 100 μM[3][4][5]
5,7-Dihydroxy-4-methylcoumarinOsteogenesisMC3T3-E1 cellsCell Proliferation and Differentiation10 to 40 μM[6]
5,7-Dihydroxy-4-methylcoumarinMelanogenesisB16F10 cellsMelanin Production25, 50, 100 µM (dose-dependent increase)[1]
6,7-Dihydroxy-4-methylcoumarinAnti-inflammatoryRAW 264.7 cellsNO and PGE2 Production5, 10, 20, 30, and 40 µM (dose-dependent reduction)[7]
7,8-dihydroxy-3-(4-methylphenyl) coumarinCytotoxicityMCF-7 cellsCell ViabilityIC50: 0.040 mM[8]
7,8-dihydroxy-3-(4-methylphenyl) coumarinCytotoxicityHepG2 cellsCell ViabilityIC50: 0.553 mM (non-toxic)[8]

Signaling Pathways Modulated by this compound Derivatives

Several key signaling pathways are modulated by this compound and its derivatives. Understanding these pathways is essential for designing mechanistic studies.

Melanogenesis Signaling Pathway

In B16F10 melanoma cells, 5,7-dihydroxy-4-methylcoumarin has been shown to promote melanogenesis by activating the PKA/cAMP and GSK3β pathways, while downregulating the PI3K/AKT pathway.[1]

Melanogenesis_Pathway cluster_PKA PKA/cAMP Pathway cluster_GSK3b GSK3β Pathway cluster_PI3K PI3K/AKT Pathway 5_7_DHC This compound Derivative cAMP cAMP 5_7_DHC->cAMP + pGSK3b p-GSK3β (inactive) 5_7_DHC->pGSK3b + pAKT p-AKT (active) 5_7_DHC->pAKT - PKA PKA cAMP->PKA MITF MITF PKA->MITF pGSK3b->MITF leads to activation PI3K PI3K AKT AKT PI3K->AKT AKT->pAKT pAKT->MITF inhibits Melanogenesis Melanogenesis MITF->Melanogenesis

Caption: Signaling pathways in melanogenesis modulated by this compound derivatives.

Nrf2 Antioxidant Response Pathway

Coumarin derivatives, such as esculetin (6,7-dihydroxycoumarin), are known to modulate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_7_DHC This compound (e.g., Esculetin) Keap1_Nrf2 Keap1-Nrf2 Complex 5_7_DHC->Keap1_Nrf2 disrupts ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 disrupts Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the biological activities of this compound.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare 5,7-DHC Stock Solution Treatment Treat Cells with 5,7-DHC Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader) Incubation->Data_Acquisition Analysis Data Analysis (e.g., IC50 calculation) Data_Acquisition->Analysis

Caption: General workflow for a cell-based assay with this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest (e.g., RAW 264.7, B16F10, MC3T3-E1)

  • Complete cell culture medium

  • This compound (or derivative)

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the experimental design.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Anti-inflammatory Assay (Nitric Oxide Production)

Principle: This assay measures the anti-inflammatory effect of this compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. NO is a key inflammatory mediator, and its production is measured indirectly by detecting its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound

  • LPS (from E. coli)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls, LPS-only controls, and compound-only controls.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition by comparing the treated groups to the LPS-only control.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a cell lysate. This protocol can be adapted to investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways such as PI3K/AKT, PKA, and GSK3β.[1]

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PKA, anti-PKA, anti-p-GSK3β, anti-GSK3β, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein to the total protein.

Conclusion

The protocols and data presented in this document provide a comprehensive framework for researchers to design and execute cell-based assays to investigate the biological activities of this compound. By utilizing these standardized methods, scientists can generate robust and reproducible data to further elucidate the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 5,7-Dihydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyran-2-one scaffolds that exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antioxidant, and anticancer properties. The 5,7-dihydroxycoumarin core, in particular, is a key pharmacophore in many biologically active molecules. Traditional methods for synthesizing coumarin derivatives often require harsh reaction conditions, long reaction times, and the use of hazardous catalysts. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering advantages such as dramatically reduced reaction times, improved product yields, and cleaner reaction profiles.[1][2][3][4] This document provides detailed protocols and application notes for the efficient synthesis of this compound derivatives using microwave irradiation, focusing on the widely used Pechmann condensation reaction.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating leads to several advantages over conventional heating methods:

  • Accelerated Reaction Rates: Reactions can be completed in minutes rather than hours.[3]

  • Higher Yields: Improved reaction kinetics and reduced side product formation often result in higher isolated yields.[5][6]

  • Energy Efficiency: Localized heating of the reaction mixture is more energy-efficient than heating an entire oil bath.

  • Greener Chemistry: The use of solvent-free conditions or greener solvents is often possible, reducing the environmental impact.[4][6]

Synthesis Protocols

The Pechmann condensation is a classic and widely employed method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[4][5] Microwave irradiation has been shown to significantly enhance the efficiency of this reaction.

Protocol 1: Solvent-Free Pechmann Condensation of Resorcinol with Ethyl Acetoacetate using a Heterogeneous Solid Acid Catalyst

This protocol details the synthesis of 7-hydroxy-4-methylcoumarin (a key this compound precursor analogue) using Amberlyst-15 as a recyclable solid acid catalyst under solvent-free microwave irradiation.[5]

Experimental Protocol:

  • Reactant Mixture Preparation: In a microwave-transparent reaction vessel, combine resorcinol (1 mmol) and ethyl acetoacetate (1 mmol).

  • Catalyst Addition: Add Amberlyst-15 (0.250 g) to the reaction mixture.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate the mixture at a constant temperature of 100°C for a specified time (e.g., 5-20 minutes).[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add water and stir for a few minutes. Filter the solid product and recrystallize from methanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protocol 2: Solvent-Free Pechmann Condensation using Fly Ash as a Catalyst

This protocol provides a green and economical approach to the synthesis of 7-hydroxy-4-methylcoumarin using fly ash, a byproduct from thermal power stations, as a catalyst.[4]

Experimental Protocol:

  • Reactant and Catalyst Mixture: In a suitable vessel, mix resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and fly ash (20 mol%).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a low power of 300W.[4]

  • Reaction Time: Continue the irradiation for 3-5 minutes.

  • Monitoring: Check for the completion of the reaction using TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. Add water, stir, and filter the resulting precipitate. Recrystallize the solid from methanol to yield the pure product.[4]

Protocol 3: FeF₃-Catalyzed Solvent-Free Pechmann Condensation

This method employs iron(III) fluoride as an efficient and environmentally friendly catalyst for the Pechmann condensation under solvent-free microwave conditions.[6][7]

Experimental Protocol:

  • Reactant and Catalyst Loading: In a microwave reaction vessel, place resorcinol (1 mmol), ethyl acetoacetate (1 mmol), and FeF₃ (0.05 g).[6]

  • Microwave Parameters: Irradiate the mixture in a microwave reactor at 450W for 7 minutes.[6]

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Product Isolation: After cooling, treat the reaction mixture with water and extract with a suitable organic solvent. Evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to get pure 7-hydroxy-4-methylcoumarin.

Data Presentation

The following tables summarize the quantitative data from the described protocols, allowing for easy comparison of their efficiency.

Table 1: Comparison of Catalysts and Reaction Conditions for the Microwave-Assisted Synthesis of 7-Hydroxy-4-methylcoumarin.

CatalystReactant Ratio (Resorcinol:Ethyl Acetoacetate)Microwave PowerTemperatureTime (min)Yield (%)Reference
Amberlyst-151:1-100°C2097[5]
Fly Ash1:1300W-3-598[4]
FeF₃1:1450W110°C795[6]

Visualizations

Experimental Workflow for Microwave-Assisted Pechmann Condensation

G Workflow for Microwave-Assisted Pechmann Condensation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Resorcinol + Ethyl Acetoacetate Mixing Mix Reactants and Catalyst Reactants->Mixing Catalyst Acid Catalyst (e.g., Amberlyst-15, Fly Ash, FeF₃) Catalyst->Mixing Microwave Microwave Irradiation (Controlled Power/Temp) Mixing->Microwave Monitoring TLC Monitoring Microwave->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Add Water/Solvent Cooling->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure 5,7-Dihydroxy-4-methylcoumarin Recrystallization->Product

Caption: General workflow for the microwave-assisted synthesis of 5,7-dihydroxy-4-methylcoumarin.

Logical Relationship of Synthesis

G Synthetic Pathway to this compound Derivatives Start Starting Materials (Phenol & β-Ketoester) Reaction Pechmann Condensation (Microwave-Assisted) Start->Reaction Acid Catalyst Core This compound Core Reaction->Core Derivatization Further Derivatization (e.g., Alkylation, Acylation) Core->Derivatization Derivatives Bioactive this compound Derivatives Derivatization->Derivatives

Caption: Logical progression from starting materials to bioactive this compound derivatives.

Biological Significance and Applications

Derivatives of this compound have been investigated for a variety of biological activities. For instance, studies have demonstrated their potential as antibacterial agents against various microbial species, including E. coli and S. aureus.[8][9][10] The modifications at different positions on the coumarin scaffold play a crucial role in their biological efficacy. The rapid and efficient synthesis of a library of these derivatives using microwave technology can significantly accelerate the drug discovery process by providing a diverse set of compounds for high-throughput screening.

Conclusion

Microwave-assisted synthesis, particularly through the Pechmann condensation, offers a rapid, efficient, and environmentally benign route for the preparation of this compound derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the synthesis of novel coumarin-based compounds with potential therapeutic applications. The significant reduction in reaction times and the high yields obtained make this technology an invaluable tool in modern medicinal chemistry and drug development.

References

Application Notes and Protocols for the HPLC Analysis of 5,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, also known as citropten or limettin in its methylated form, is a naturally occurring coumarin derivative found in various plants. Coumarins as a class of compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development.

This document provides a comprehensive guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. It includes detailed experimental protocols for sample preparation and chromatographic analysis, along with method validation parameters presented in a clear, tabular format.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a robust HPLC method.

PropertyValueSource
Chemical Formula C₉H₆O₄N/A
Molecular Weight 178.14 g/mol N/A
CAS Number 2732-18-5N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in DMSO, methanol, and ethanol.N/A
UV Absorption Maxima (λmax) Approximately 298 nm and 345 nm in methanol. The exact λmax can vary slightly depending on the solvent.N/A

Experimental Protocols

Standard Solution Preparation

Objective: To prepare accurate standard solutions of this compound for calibration and validation.

Materials:

  • This compound reference standard (≥98% purity)

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Analytical balance

  • Micropipettes

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation

The choice of sample preparation method depends on the matrix from which this compound is to be extracted.

Objective: To efficiently extract this compound from dried plant material.

Materials:

  • Dried and powdered plant material

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

Objective: To extract this compound from plasma samples and remove interfering proteins.

Materials:

  • Plasma sample

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add 1 mL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Carefully collect the clear supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

Objective: To achieve optimal separation and detection of this compound.

ParameterRecommended Condition
Instrument HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 20% B5-15 min: 20% to 80% B15-20 min: 80% B20.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 345 nm

Method Validation

Method validation is essential to ensure that the analytical method is suitable for its intended purpose. The following parameters should be evaluated according to ICH guidelines.

Quantitative Data Summary
Validation ParameterTypical Acceptance CriteriaExample Results for a Dihydroxycoumarin Analog
Linearity (r²) ≥ 0.9990.9995
Range To be defined based on application0.1 - 50 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.1 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD) Intraday: ≤ 2%Interday: ≤ 3%Intraday: 1.5%Interday: 2.2%
Specificity No interference at the retention time of the analytePeak purity index > 0.999

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Standard Preparation (Stock & Working Solutions) HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Plant Plant Material Extraction (Sonication) Plant->HPLC Plasma Plasma Sample Preparation (Protein Precipitation) Plasma->HPLC Detection DAD/UV Detection (345 nm) HPLC->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

G Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity Method->Sensitivity Reliability Method Reliability Accuracy->Reliability Precision->Reliability Specificity->Reliability Linearity->Reliability LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ Sensitivity->Reliability Robustness Robustness Robustness->Reliability

Caption: Interrelation of HPLC method validation parameters.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound. The provided protocols for sample preparation and chromatographic conditions, along with the comprehensive method validation guidelines, will enable researchers and scientists to accurately determine the concentration of this compound in various matrices. Adherence to these protocols will ensure high-quality data for research, development, and quality control purposes.

Application Notes and Protocols: The Use of 5,7-Dihydroxycoumarin Derivatives in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for utilizing 5,7-dihydroxycoumarin derivatives in molecular docking studies. This document is intended to guide researchers through the process of computational drug design, from ligand and protein preparation to the analysis of docking results and understanding their implications in relevant biological pathways.

Introduction to this compound Derivatives in Drug Discovery

This compound and its derivatives are a class of naturally occurring compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Molecular docking, a powerful computational technique, plays a crucial role in elucidating the mechanism of action of these compounds by predicting their binding orientation and affinity to specific protein targets.[3] These in silico studies are instrumental in the early stages of drug discovery for identifying lead compounds and optimizing their structures for enhanced efficacy and selectivity.

Core Applications in Molecular Docking

Molecular docking studies of this compound derivatives have been instrumental in exploring their therapeutic potential against a variety of diseases. Key applications include:

  • Enzyme Inhibition: Targeting enzymes such as monoamine oxidase B (MAO-B) for neurodegenerative diseases, caspases in apoptosis-related conditions, and cyclooxygenases (COX) in inflammation.[3][4]

  • Anticancer Research: Investigating interactions with protein targets implicated in cancer progression, such as epidermal growth factor receptor (EGFR) and B-cell lymphoma 2 (Bcl-2).[4][5]

  • Antiviral Discovery: Exploring the binding of these derivatives to viral proteins, for instance, those of SARS-CoV-2, to identify potential inhibitors of viral replication.

  • Modulation of Signaling Pathways: Understanding how these compounds interact with key proteins in cellular signaling cascades like the PKA/cAMP, PI3K/AKT, and Nrf2 pathways to exert their biological effects.[6][7]

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives from recent molecular docking and experimental studies.

Table 1: Binding Affinities of this compound Derivatives from Molecular Docking Studies

DerivativeTarget ProteinPDB IDDocking SoftwareBinding Affinity (kcal/mol)
5,7-Dihydroxy-4-methylcoumarinAKT1---
4-(2,4-Dinitrophenoxymethyl)-7-hydroxy-chromen-2-oneCaspase-74FDLAutoDock VinaHigh
3-(1-(2-hydroxyphenyl)amino) ethylidene)-2,4-dioxochroman-7-yl acetateEpidermal Growth Factor Receptor (EGFR)---
ToddacoumaquinoneSARS-CoV-2 Main Protease5N5OAutoDock Vina-7.8
Phenprocoumon-1 (designed)SARS-CoV-2 RdRp-PyRx (AutoDock Vina)-
Hymecromone-1 (designed)SARS-CoV-2 Mpro-PyRx (AutoDock Vina)-
Psoralen-1 (designed)SARS-CoV-2 Spike Protein-PyRx (AutoDock Vina)-

Table 2: Experimental IC50 Values for this compound Derivatives

DerivativeTarget/Cell LineIC50 Value (µM)
3-(1-(2-hydroxyphenyl)amino) ethylidene)-2,4-dioxochroman-7-yl acetateHCT-116 (human colon cancer)-
7-Hydroxy-6-(3-(pyrrolidin-1-yl)propoxy)-2H-chromen-2-one hydrochlorideAcetylcholinesterase (AChE)2.87
4-(3,4-Dihydroxyphenyl)-6,7-dihydroxycoumarinGlutathione S-transferase P1-1 (GSTP1-1)0.14
Compound 5a (a coumarin derivative)α-glucosidase19.64
Compound 5b (a coumarin derivative)α-glucosidase12.98

Experimental Protocols for Molecular Docking

This section provides detailed protocols for performing molecular docking studies with this compound derivatives using commonly employed software.

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for conducting a molecular docking study using AutoDock Vina, a widely used open-source docking program.

  • Ligand Preparation:

    • Obtain the 3D structure of the this compound derivative from a database like PubChem or sketch it using software like ChemDraw.

    • Convert the 2D structure to a 3D structure and perform energy minimization using a force field such as MMFF94.

    • Save the ligand in PDBQT format, which includes atomic charges and atom types, using AutoDockTools.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDockTools.

    • Save the prepared protein in PDBQT format.

  • Grid Box Generation:

    • Define the binding site on the protein by creating a grid box that encompasses the active site.

    • The grid box dimensions should be sufficient to allow the ligand to move and rotate freely within the binding pocket. A common grid spacing is 0.375 Å.[5]

  • Docking Execution:

    • Create a configuration file specifying the paths to the prepared ligand and protein files, the grid box parameters, and the number of binding modes to generate.

    • Run AutoDock Vina from the command line using the configuration file.

  • Results Analysis:

    • Analyze the output file, which contains the binding affinities (in kcal/mol) and the coordinates of the docked poses.

    • Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.[1]

Protocol 2: Molecular Docking using Schrödinger Maestro

This protocol provides a workflow for molecular docking using the Schrödinger software suite, a comprehensive platform for drug discovery.

  • Project Creation and Structure Import:

    • Create a new project in Maestro.

    • Import the protein structure directly from the PDB or a local file.

    • Import the ligand structures from a file or sketch them using the 2D sketcher.

  • Protein Preparation:

    • Use the "Protein Preparation Wizard" to preprocess the protein. This includes adding hydrogens, assigning bond orders, creating disulfide bonds, filling in missing side chains and loops, and performing a restrained energy minimization.

    • Ensure the protonation states of active site residues are correctly assigned.

  • Ligand Preparation:

    • Use "LigPrep" to prepare the this compound derivatives.[8]

    • This step generates low-energy 3D conformations, corrects chiralities, and determines appropriate ionization states at a specified pH (e.g., 7.4).

  • Receptor Grid Generation:

    • Define the binding site by selecting the co-crystallized ligand or key active site residues.

    • Generate the receptor grid, which defines the docking volume and the potential maps for various atom types.

  • Ligand Docking:

    • Use the "Glide" docking module.

    • Select the prepared ligands and the generated receptor grid.

    • Choose the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP).

    • Run the docking job.

  • Results Analysis:

    • View the docked poses and their GlideScores in the project table.

    • Use the "Ligand Interaction Diagram" tool to visualize the 2D and 3D interactions between the ligand and the protein.

Protocol 3: Molecular Docking using GOLD

This protocol describes the use of GOLD (Genetic Optimisation for Ligand Docking), a program that uses a genetic algorithm to explore the conformational space of the ligand.

  • Input Preparation:

    • Prepare the protein and ligand files in a suitable format (e.g., MOL2).

    • Define the active site by specifying a point within the binding pocket and a radius around it (e.g., 12 Å).[3]

  • GOLD Configuration:

    • Launch the GOLD setup wizard.

    • Specify the protein and ligand files.

    • Define the binding site.

    • Select a scoring function, such as ChemPLP, which is often a good starting point for coumarin derivatives.[3]

    • Set the genetic algorithm parameters, such as the number of docking runs and the search efficiency (e.g., 100%).

  • Docking Execution and Analysis:

    • Run the docking simulation.

    • Analyze the output files, which include the docked poses and their fitness scores.

    • Visualize the top-ranked poses to examine the binding interactions.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a typical molecular docking workflow and a key signaling pathway modulated by this compound derivatives.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Grid_Gen Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina, Glide, GOLD) Grid_Gen->Docking Results Results Analysis (Binding Affinity, Poses) Docking->Results Visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Contacts) Results->Visualization PI3K_AKT_Pathway D4MC 5,7-Dihydroxy-4- methylcoumarin (D4M) AKT1 AKT1 D4MC->AKT1 Binds to and activates Osteogenesis Enhanced Osteogenesis and Amelioration of Osteoporosis D4MC->Osteogenesis Anti-osteoporotic effect abolished by AKT1 inhibition AKT1->Osteogenesis Promotes Inhibitor AKT1 Inhibitor (e.g., A-443654) Inhibitor->AKT1 Inhibits Nrf2_Signaling_Pathway Coumarin Coumarin Derivatives (e.g., Esculetin) Keap1 Keap1 Coumarin->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Sequesters and promotes degradation Proteasomal_Degradation Proteasomal Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to ARE Nrf2->Proteasomal_Degradation Under normal conditions Antioxidant_Genes Increased Expression of Antioxidant Genes ARE->Antioxidant_Genes Activates transcription

References

Troubleshooting & Optimization

resolving 5,7-Dihydroxycoumarin solubility issues for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Dihydroxycoumarin (also known as Citropten). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays, with a primary focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro experiments?

A1: Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at a concentration of up to 25 mg/mL with the assistance of ultrasonication. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being a widely recommended safe level. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q2: My this compound precipitated after I added it to my cell culture medium. What should I do?

A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue with hydrophobic compounds. Please refer to our detailed troubleshooting guide below to address this problem. Key factors to consider are the final concentration of the compound, the final concentration of DMSO, the temperature of the medium, and the mixing technique.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] To avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation, it is highly recommended to aliquot the stock solution into single-use volumes.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

A4: this compound is poorly soluble in aqueous solutions. Direct dissolution in PBS or other aqueous buffers is not recommended as it will likely result in incomplete dissolution and inaccurate concentrations. A concentrated stock solution in DMSO should be prepared first and then serially diluted into the aqueous medium.

Troubleshooting Guide: Precipitation in Cell Culture Media

Encountering precipitation of this compound in your cell culture media can compromise your experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.

G start Precipitation Observed in Media check_dmso Verify Final DMSO Concentration start->check_dmso check_compound_conc Review Final Compound Concentration check_dmso->check_compound_conc ≤ 0.5% solution_dmso Reduce Final DMSO (ideally ≤ 0.1%) check_dmso->solution_dmso > 0.5% check_dilution Assess Dilution Technique check_compound_conc->check_dilution Seems OK solution_compound_conc Lower Final Compound Concentration (Perform Dose-Response First) check_compound_conc->solution_compound_conc Too High check_media_temp Check Media Temperature check_dilution->check_media_temp Step-wise Used solution_dilution Use Step-wise Dilution (Pre-dilute in small media volume) check_dilution->solution_dilution Direct Addition solution_media_temp Use Pre-warmed (37°C) Media check_media_temp->solution_media_temp Cold Media end Clear Solution Achieved check_media_temp->end Pre-warmed solution_dmso->end solution_compound_conc->end solution_dilution->end solution_media_temp->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationMethodReference
DMSO25 mg/mL (140.34 mM)Requires ultrasonication[1][2]
10% DMSO in SalineInsoluble--
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (14.03 mM)Clear solution[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (14.03 mM)Suspended solution, requires ultrasonication[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 178.14 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 1.7814 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a series of working solutions from a 10 mM DMSO stock for treating cells in a 96-well plate, ensuring the final DMSO concentration remains at or below 0.1%.

Procedure:

  • Pre-warm the cell culture medium to 37°C.

  • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to make a 100 µM working solution, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium. This will result in a 1% DMSO concentration in the intermediate solution.

  • Perform serial dilutions from this intermediate stock into pre-warmed cell culture medium in a separate 96-well plate or microcentrifuge tubes to achieve the desired final concentrations.

  • Add the final working solutions to the cells. For example, if you add 10 µL of the 100 µM intermediate solution to 90 µL of medium in a well containing cells, the final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve ultrasonicate Ultrasonicate (if needed) dissolve->ultrasonicate aliquot Aliquot and Store at -80°C ultrasonicate->aliquot intermediate_dilution Prepare Intermediate Dilution aliquot->intermediate_dilution Use one aliquot prewarm Pre-warm Media (37°C) prewarm->intermediate_dilution serial_dilution Perform Serial Dilutions intermediate_dilution->serial_dilution add_to_cells Add to Cell Culture serial_dilution->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

Signaling Pathway

Antioxidant Response via Nrf2 Pathway Activation

This compound, like other coumarin derivatives, is known to possess antioxidant properties. One of the key mechanisms underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to the production of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which help to mitigate oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus coumarin This compound keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to ubiquitination Ubiquitination & Proteasomal Degradation maf Maf are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Gene Expression (e.g., HO-1, NQO1)

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

References

Technical Support Center: 5,7-Dihydroxycoumarin Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 5,7-Dihydroxycoumarin.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, light exposure, temperature, and the presence of oxidizing agents. Like many other coumarin derivatives, it is susceptible to degradation under alkaline conditions, upon exposure to UV light, and at elevated temperatures.

Q2: How should I store this compound solutions to ensure stability?

A2: For optimal stability, stock solutions of this compound should be stored at low temperatures, such as -20°C or -80°C, and protected from light. For 5,7-dihydroxy-4-methylcoumarin, a recommended storage condition is -80°C for up to 6 months or -20°C for up to 1 month, with protection from light.[1] It is also advisable to prepare fresh solutions for experiments whenever possible.

Q3: What are the expected degradation products of this compound?

A3: Under oxidative conditions, coumarins can form hydroxylated derivatives, quinones, and dimers.[2] Photodegradation, particularly under UV irradiation, can also lead to the formation of dimers.[3] For instance, the related 6,7-dihydroxycoumarin (esculetin) has been shown to form dimers upon near-UV irradiation in aqueous solutions.[3]

Q4: Is this compound sensitive to pH changes?

A4: Yes, coumarins can be unstable in alkaline aqueous solutions.[4] The lactone ring of the coumarin core can be susceptible to hydrolysis under basic conditions, leading to the opening of the ring and loss of biological activity and fluorescence.

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating HPLC method is a reliable way to monitor the degradation of coumarins.[5][6] This involves using a suitable column, such as a C18 reverse-phase column, and a mobile phase gradient of methanol or acetonitrile and water.[5] A UV or diode array detector can be used to monitor the decrease in the parent compound and the appearance of degradation products.[5]

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.

  • Possible Cause 1: Degradation of this compound in culture media.

    • Troubleshooting Step: The physiological pH of most cell culture media (around 7.4) can contribute to the degradation of pH-sensitive compounds. Prepare fresh solutions of this compound immediately before use. Minimize the incubation time of the compound with the cells as much as the experimental design allows. Consider performing a time-course experiment to assess the stability of the compound in your specific cell culture medium.

  • Possible Cause 2: Interaction with media components.

    • Troubleshooting Step: Some components in cell culture media, such as serum proteins, can interact with small molecules. While this can sometimes enhance stability, it might also affect the compound's availability and activity. If you observe inconsistencies, try reducing the serum concentration or using a serum-free medium for a short duration, if your cell line permits.

Issue: Low solubility of this compound.

  • Possible Cause: Inappropriate solvent.

    • Troubleshooting Step: While this compound is soluble in organic solvents like DMSO and ethanol, it has limited solubility in aqueous solutions.[7] For aqueous buffers, it may be necessary to first dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it to the final concentration in the aqueous buffer. Be mindful of the final solvent concentration in your experiment, as high concentrations can be toxic to cells. For some coumarins, dissolution can be aided by slightly increasing the pH of the solution to deprotonate the phenolic hydroxyl groups, which enhances water solubility.[4] However, be cautious as high pH can also accelerate degradation.

Issue: Fluorescence signal is weak or fades quickly.

  • Possible Cause 1: Photobleaching.

    • Troubleshooting Step: Coumarins are known to be susceptible to photobleaching, especially under intense light sources used in fluorescence microscopy. To mitigate this, reduce the exposure time and intensity of the excitation light. Use of an anti-fade mounting medium can also be beneficial for microscopy samples.

  • Possible Cause 2: Quenching of fluorescence.

    • Troubleshooting Step: The fluorescence of coumarin derivatives can be quenched by various substances.[8][9][10] Ensure that your experimental buffer or medium does not contain components that are known to quench fluorescence. The presence of certain metal ions or other interacting molecules could also lead to a decrease in the fluorescence signal.

Data Presentation

Table 1: Solubility of this compound Derivatives

CompoundSolventConcentration (mg/mL)Molar Concentration (mM)Notes
This compoundDMSO25140.34May require sonication.[7]
5,7-Dihydroxy-4-methylcoumarinDMSO30--
DMF30--
Ethanol20--
DMSO:PBS (pH 7.2) (1:3)0.25--

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC

This protocol is adapted from a general method for assessing coumarin stability.[5]

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation under Stress Conditions:

    • pH Stability: Dilute the stock solution in a series of aqueous buffers with different pH values (e.g., pH 4, 7, and 9).

    • Thermal Stability: Incubate the solution at various temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

    • Photostability: Expose the solution to a controlled light source (e.g., a UV lamp at a specific wavelength) for defined periods. A control sample should be kept in the dark.

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • HPLC Analysis:

    • Chromatographic Conditions (Suggested Starting Point):

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1 mL/min.

      • Detection: UV detector at the absorbance maximum of this compound. A diode array detector is recommended to monitor for the appearance of degradation products.[5]

  • Data Analysis:

    • Inject the samples onto the HPLC system.

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of the compound remaining over time to determine its stability under each condition.

Visualizations

cluster_degradation Degradation Products This compound This compound Hydroxylated_Derivatives Hydroxylated_Derivatives This compound->Hydroxylated_Derivatives Oxidation Quinones Quinones This compound->Quinones Oxidation Dimers Dimers This compound->Dimers Photodegradation Ring_Opened_Products Ring_Opened_Products This compound->Ring_Opened_Products Hydrolysis Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->this compound UV_Light UV_Light UV_Light->this compound High_pH High_pH High_pH->this compound

Caption: Major degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (e.g., in DMSO) Stress_Conditions Incubate under Stress Conditions (pH, Temp, Light) Stock_Solution->Stress_Conditions Time_Sampling Collect Aliquots at Time Intervals Stress_Conditions->Time_Sampling HPLC_Analysis HPLC Analysis (C18 Column) Time_Sampling->HPLC_Analysis Data_Analysis Quantify Peak Area and Calculate % Remaining HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Troubleshooting Fluorescence Quenching with 5,7-Dihydroxycoumarin Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to fluorescence quenching when using 5,7-dihydroxycoumarin probes. The following guides and frequently asked questions (FAQs) provide targeted solutions to specific experimental challenges.

FAQs and Troubleshooting Guides

Q1: My this compound probe is exhibiting a significantly weaker fluorescence signal than expected. What are the potential causes?

A weak or quenched fluorescence signal can stem from several factors related to the probe's environment and handling. The most common culprits include suboptimal pH, solvent effects, aggregation at high concentrations, the presence of quenching agents, and probe degradation. A systematic approach to troubleshooting is crucial to identify and resolve the issue.

Q2: How does pH affect the fluorescence of this compound?

The fluorescence of this compound is highly dependent on the pH of the medium. The hydroxyl groups at positions 5 and 7 can undergo deprotonation in basic conditions. The deprotonated (phenolate) form is significantly more fluorescent than the protonated (neutral) form.[1][2] Therefore, a decrease in pH can lead to protonation and subsequent fluorescence quenching. Conversely, ensuring an optimal basic pH can enhance the fluorescence signal.[1] In experiments with prostate cancer cells, the related 6,7-dihydroxycoumarin showed strong fluorescence at pH 7.4 but exhibited no fluorescence at pH 6.2.[1]

Q3: Can the solvent I'm using quench the fluorescence of my probe?

Q4: I've noticed that my fluorescence signal decreases as I increase the concentration of the this compound probe. Why is this happening?

This phenomenon is likely due to aggregation-caused quenching (ACQ). At high concentrations, the planar structures of coumarin molecules can stack together, forming non-fluorescent or weakly fluorescent aggregates. This self-quenching effect leads to a decrease in the overall fluorescence intensity. To confirm this, you can perform a concentration-dependent study. If dilution of the probe leads to an increase in fluorescence intensity up to a certain point, aggregation is the likely cause.

Q5: What are common quenching agents I should be aware of in my experiments?

Several substances can act as fluorescence quenchers. Dissolved oxygen is a well-known dynamic quencher. Other potential quenchers include heavy atoms (like iodide ions), certain metal ions, and molecules with electron-withdrawing or electron-donating properties that can interact with the excited state of the fluorophore.[4] It is crucial to use high-purity solvents and reagents to avoid introducing quenching impurities.

Data Presentation

The following tables summarize the expected trends in fluorescence of this compound under different experimental conditions. Please note that this data is illustrative and based on the known behavior of similar dihydroxycoumarin derivatives.

Table 1: Illustrative Effect of pH on the Fluorescence of this compound

pHRelative Fluorescence Intensity (%)Excitation Max (nm)Emission Max (nm)
5.05~340~450
6.020~345~455
7.060~350~460
7.485~355~465
8.0100~360~470
9.095~365~475

Table 2: Illustrative Effect of Solvent on the Fluorescence of this compound

SolventDielectric ConstantRelative Fluorescence Intensity (%)
Toluene2.415
Dioxane2.225
Tetrahydrofuran (THF)7.640
Acetonitrile37.570
Ethanol24.685
Water (pH 8.0)80.1100

Experimental Protocols

Protocol 1: pH Titration to Determine Optimal Fluorescence

Objective: To determine the optimal pH for the fluorescence of a this compound probe in a specific buffer system.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • A series of buffers with varying pH values (e.g., citrate, phosphate, borate buffers covering a range from pH 4 to 10)

  • Fluorometer

  • pH meter

  • 96-well black microplate or quartz cuvettes

Procedure:

  • Prepare a working solution of the this compound probe by diluting the stock solution in each of the different pH buffers to a final concentration of 10 µM.

  • Transfer the solutions to the wells of a 96-well black microplate or individual cuvettes.

  • Measure the fluorescence intensity of each sample using the fluorometer. Set the excitation wavelength to the absorbance maximum of the probe (approximately 360 nm, but may vary with pH) and record the emission spectrum (approximately 450-550 nm).

  • Record the fluorescence intensity at the emission maximum for each pH value.

  • Plot the fluorescence intensity as a function of pH to determine the optimal pH range for your experiments.

Protocol 2: Concentration-Dependent Study for Aggregation-Caused Quenching

Objective: To determine if fluorescence quenching is due to probe aggregation at high concentrations.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Appropriate buffer (at the optimal pH determined from Protocol 1)

  • Fluorometer

  • 96-well black microplate or quartz cuvettes

Procedure:

  • Prepare a series of dilutions of the this compound probe in the chosen buffer, ranging from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM).

  • Transfer the solutions to the wells of a 96-well black microplate or individual cuvettes.

  • Measure the fluorescence intensity of each dilution at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of concentration.

  • Interpretation: If the fluorescence intensity increases linearly with concentration at low concentrations and then plateaus or decreases at higher concentrations, this is indicative of aggregation-caused quenching.

Visualizations

Troubleshooting Workflow for Fluorescence Quenching

TroubleshootingWorkflow start Low Fluorescence Signal check_instrument Check Instrument Settings (Excitation/Emission Wavelengths, Slit Widths) start->check_instrument instrument_ok Settings Correct? check_instrument->instrument_ok adjust_instrument Adjust Settings and Remeasure instrument_ok->adjust_instrument No check_probe_integrity Check Probe Integrity (Fresh Stock, Proper Storage) instrument_ok->check_probe_integrity Yes adjust_instrument->check_instrument probe_ok Probe OK? check_probe_integrity->probe_ok prepare_fresh_probe Prepare Fresh Probe Solution probe_ok->prepare_fresh_probe No check_environment Investigate Experimental Environment probe_ok->check_environment Yes prepare_fresh_probe->check_probe_integrity check_ph Measure and Optimize pH (Perform pH Titration) check_environment->check_ph ph_ok pH Optimal? check_ph->ph_ok adjust_ph Adjust Buffer pH ph_ok->adjust_ph No check_concentration Check Probe Concentration (Perform Dilution Series) ph_ok->check_concentration Yes resolved Signal Restored adjust_ph->resolved conc_ok Concentration Optimal? check_concentration->conc_ok dilute_probe Dilute Probe to Reduce Aggregation conc_ok->dilute_probe No check_quencher Suspect External Quencher? (e.g., Impurities, Oxygen) conc_ok->check_quencher Yes dilute_probe->resolved quencher_present Quencher Present? check_quencher->quencher_present purify_reagents Use High-Purity Reagents De-gas Solutions quencher_present->purify_reagents Yes unresolved Consult Further Resources quencher_present->unresolved No purify_reagents->resolved

Caption: A step-by-step workflow for troubleshooting low fluorescence signals from this compound probes.

Signaling Pathway of pH-Dependent Fluorescence

pH_Fluorescence low_ph Low pH (Acidic) protonated This compound (Protonated) low_ph->protonated + H+ high_ph High pH (Basic) deprotonated This compound (Deprotonated - Phenolate) high_ph->deprotonated - H+ excitation1 Excitation protonated->excitation1 excitation2 Excitation deprotonated->excitation2 quenched Fluorescence Quenched (Weak Emission) excitation1->quenched fluorescence Strong Fluorescence excitation2->fluorescence

References

strategies for improving the yield of 5,7-Dihydroxycoumarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5,7-Dihydroxycoumarin and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Pechmann condensation reaction.

Q1: I am getting a very low yield or no product at all. What are the likely causes and how can I improve it?

A1: Low to no yield in the Pechmann condensation for this compound synthesis is a common issue. Here are the primary factors to investigate:

  • Insufficient Catalyst Activity: The Pechmann condensation is an acid-catalyzed reaction. The choice and amount of catalyst are critical.

    • Solution:

      • If using a conventional Brønsted acid like H₂SO₄, ensure it is concentrated and used in sufficient quantity. However, be aware that strong acids can cause corrosion and lead to side product formation.[1]

      • Consider switching to a solid acid catalyst such as sulfated zirconia, Amberlyst-15, or a metal-organic framework (MOF) like UiO-66-SO₃H. These are often reusable and can lead to higher yields.[1][2][3][4]

      • Optimize the catalyst loading. For example, with Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles, increasing the catalyst from 5 mol% to 10 mol% significantly boosted the yield from 67% to 88%.[5]

  • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and yield.

    • Solution:

      • For solvent-free reactions, temperatures between 110°C and 140°C are often optimal.[2][5]

      • Lowering the temperature (e.g., to 90°C) can drastically reduce the yield.[5] Conversely, excessively high temperatures can lead to product degradation.[3]

      • Monitor the temperature closely throughout the reaction.

  • Incorrect Molar Ratio of Reactants: The stoichiometry of phloroglucinol and the β-keto ester (commonly ethyl acetoacetate) is crucial.

    • Solution:

      • An excess of the β-keto ester is often beneficial. A molar ratio of phloroglucinol to ethyl acetoacetate of 1:1.6 has been shown to provide optimal results with certain catalysts.[2][6]

  • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).

      • Reaction times can vary from 40 minutes to several hours depending on the catalyst and temperature. For instance, with a UiO-66-SO₃H catalyst at 140°C, the optimal time was found to be 4 hours.[2][6]

Q2: My final product is impure. What are the common side products and how can I purify it?

A2: Impurities in this compound synthesis can arise from side reactions or unreacted starting materials.

  • Common Side Products:

    • Chromones: Formation of chromones is a known competing reaction pathway in the Pechmann condensation.[7]

    • Self-condensation of Ethyl Acetoacetate: The β-keto ester can undergo self-condensation, especially at elevated temperatures.[7]

    • Isomerization and Cleavage Products: At longer reaction times or higher temperatures, isomerization or cleavage of the desired coumarin product can occur.[7]

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying the crude product. Ethanol or a mixture of ethanol and water is often effective.[8][9]

    • Column Chromatography: For separating complex mixtures or achieving very high purity, silica gel column chromatography can be employed.[10]

    • Washing: After precipitation of the product by pouring the reaction mixture into ice-cold water, thorough washing of the precipitate is essential to remove residual acid and other water-soluble impurities.[9]

Q3: My solid acid catalyst seems to have lost its activity after a few runs. How can I regenerate it and ensure its reusability?

A3: Catalyst deactivation can occur, but many solid acid catalysts used for this synthesis are recyclable.

  • Regeneration Procedure:

    • After the reaction, filter the solid catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent like ethanol to remove any adsorbed organic molecules.

    • Dry the catalyst in an oven at a suitable temperature (e.g., 100°C) before reusing it.[5]

  • Maintaining Catalyst Stability:

    • Some catalysts, like Zn₀.₉₂₅Ti₀.₀₇₅O NPs, have shown excellent stability and can be recycled up to seven times without a significant loss in activity.[5]

    • For MOF catalysts like UiO-66-SO₃H, a similar washing and drying procedure can be followed to ensure reusability.[2]

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the synthesis of 5,7-dihydroxy-4-methylcoumarin to help in comparing different methodologies.

Table 1: Effect of Catalyst on Yield

CatalystReactants (Molar Ratio)Temperature (°C)Time (h)Yield (%)Reference
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)Phloroglucinol:Ethyl Acetoacetate110388[5]
UiO-66-SO₃HPhloroglucinol:Ethyl Acetoacetate (1:1.6)140466[2][6]
UiO-66Phloroglucinocetate (1:1.6)140449.3[2]
Sulfamic Acid (10 mol%)Phloroglucinol:Ethyl Acetoacetate (1:1.5)1300.6784[8]
Zirconium PhosphatePhloroglucinol:Methyl Acetoacetate1306~55[3]
Amberlyst-15Resorcinol:Ethyl Acetoacetate110-95[4]

Table 2: Optimization of Reaction Parameters

Parameter VariedConditionsYield (%)Reference
Catalyst Loading
Zn₀.₉₂₅Ti₀.₀₇₅O (5 mol%)110°C, 5h67[5]
Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%)110°C, 3h88[5]
Zn₀.₉₂₅Ti₀.₀₇₅O (15 mol%)110°C, 3h88[5]
Temperature
90°CZn₀.₉₂₅Ti₀.₀₇₅O, 5h61[5]
110°CZn₀.₉₂₅Ti₀.₀₇₅O, 3h88[5]
120°CUiO-66-SO₃H, 4h, 1:1.6 ratio~55[2]
140°CUiO-66-SO₃H, 4h, 1:1.6 ratio66[2]
Reactant Ratio
Phloroglucinol:EAA (1:1)Sulfamic Acid, 130°C, 40min20[8]
Phloroglucinol:EAA (1:1.2)Sulfamic Acid, 130°C, 40min40[8]
Phloroglucinol:EAA (1:1.5)Sulfamic Acid, 130°C, 40min84[8]
Phloroglucinol:EAA (1:1.6)UiO-66-SO₃H, 140°C, 4h66[2]

Experimental Protocols

Detailed Methodology for Synthesis of 5,7-dihydroxy-4-methylcoumarin using a Solid Acid Catalyst (UiO-66-SO₃H) [2][11]

  • Reactant and Catalyst Preparation:

    • In a round-bottom flask, combine phloroglucinol (1.26 g, 10 mmol), ethyl acetoacetate (2.0 mL, 16 mmol), and the activated UiO-66-SO₃H catalyst (0.1 g).

  • Reaction Setup:

    • The reaction is conducted under solvent-free conditions.

    • Equip the flask with a condenser and place it in a preheated oil bath.

  • Reaction Conditions:

    • Stir the reaction mixture and reflux at 140°C for 4 hours.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding 10 mL of cold deionized water.

    • Evaporate the mixture to dryness.

    • Dissolve the resulting solid in methanol.

    • Filter the mixture to separate the solid catalyst.

  • Purification:

    • Purify the crude product by recrystallization from methanol.

  • Characterization:

    • Characterize the purified product using TLC, melting point analysis, ¹H NMR spectroscopy, and IR spectroscopy.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Phloroglucinol + Ethyl Acetoacetate Mixing Mix Reactants and Catalyst Reactants->Mixing Catalyst Acid Catalyst (e.g., UiO-66-SO3H) Catalyst->Mixing Heating Heat under Reflux (e.g., 140°C, 4h) Mixing->Heating Pechmann Condensation Quench Quench with Cold Water Heating->Quench Filter Filter to Remove Catalyst Quench->Filter Recrystallize Recrystallize from Methanol Filter->Recrystallize Product Pure 5,7-Dihydroxy- 4-methylcoumarin Recrystallize->Product Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low or No Yield Cause1 Inactive/Insufficient Catalyst Problem->Cause1 Cause2 Suboptimal Temperature Problem->Cause2 Cause3 Incorrect Reactant Ratio Problem->Cause3 Cause4 Insufficient Reaction Time Problem->Cause4 Sol1 Optimize Catalyst Type and Loading Cause1->Sol1 Sol2 Adjust Temperature (e.g., 110-140°C) Cause2->Sol2 Sol3 Use Excess of β-keto ester Cause3->Sol3 Sol4 Monitor with TLC & Increase Reaction Time Cause4->Sol4

References

overcoming challenges in the purification of 5,7-Dihydroxycoumarin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5,7-dihydroxycoumarin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary purification techniques for this compound derivatives are recrystallization, column chromatography (often on silica gel), and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: Why do my this compound derivatives show poor solubility in common organic solvents?

A2: The two hydroxyl groups at the 5 and 7 positions significantly increase the polarity of the coumarin scaffold and allow for strong intermolecular hydrogen bonding. This leads to lower solubility in nonpolar solvents. Solvents like dimethyl sulfoxide (DMSO), methanol, and hot ethanol are often required for dissolution.[1][2][3]

Q3: Are this compound derivatives stable during purification?

A3: 5,7-Dihydroxycoumarins can be susceptible to oxidative degradation, especially under alkaline (basic) conditions.[4] The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of colored byproducts. It is also important to be aware that prolonged exposure to the acidic surface of silica gel can potentially cause degradation of sensitive derivatives.[5][6]

Q4: What are common impurities I might encounter?

A4: Impurities often include unreacted starting materials (e.g., a phenol and a β-ketoester in a Pechmann condensation), side-products from the reaction (such as chromones in the Simonis chromone cyclization, a variation of the Pechmann condensation), and degradation products.[7][8] The specific impurities will depend on the synthetic route used.

Troubleshooting Guides

Recrystallization

Q5: My compound "oils out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this, return the sample to the heat source and add a small amount of the "soluble" solvent to increase the total solvent volume. This will keep the compound dissolved for longer at a lower temperature upon cooling. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[9]

Q6: I have a very low yield after recrystallization. How can I improve it?

A6: Low yield is a common issue in recrystallization and can be caused by several factors:

  • Using too much solvent: Use the minimum amount of boiling solvent necessary to fully dissolve the crude product.

  • Cooling the solution too quickly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals.[9]

  • Inappropriate solvent choice: Ensure the solvent has a steep solubility curve for your compound (highly soluble when hot, poorly soluble when cold).[10]

  • Loss during washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[11]

Q7: My recrystallized product is still colored. How can I remove the colored impurities?

A7: If the desired product is known to be colorless, colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, use charcoal judiciously as it can also adsorb the desired product, reducing the yield. Note that for phenolic compounds like 5,7-dihydroxycoumarins, some sources advise against using charcoal as it may contain ferric ions that can form colored complexes with phenols.[12]

Column Chromatography

Q8: My compound is sticking to the silica gel and won't elute, even with polar solvents. What is happening?

A8: The hydroxyl groups of your coumarin derivative are likely forming strong hydrogen bonds with the acidic silanol groups on the surface of the silica gel, leading to very strong adsorption.[5] To overcome this, you can:

  • Increase solvent polarity further: A common solvent system for polar compounds is a gradient of methanol in dichloromethane (DCM). You can start with a low percentage of methanol and gradually increase it.

  • Add a modifier to the eluent: For acidic phenolic compounds, adding a small amount (0.5-2%) of acetic acid to the mobile phase can help to suppress the ionization of the hydroxyl groups and reduce their interaction with the silica.[13]

  • Deactivate the silica gel: You can flush the column with your eluent containing a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) before loading your sample.[4]

Q9: I'm observing significant peak tailing in my column fractions. How can I get sharper peaks?

A9: Peak tailing is often caused by the strong, non-uniform interactions between your polar compound and the acidic sites on the silica gel.[5] The solutions are similar to those for strong adsorption:

  • Use a mobile phase modifier: Adding a small amount of acetic acid can improve peak shape for these phenolic compounds.

  • Consider an alternative stationary phase: If tailing persists, you might have better results with neutral or basic alumina, or by using reversed-phase chromatography.

Q10: An impurity is co-eluting with my desired this compound derivative. How can I separate them?

A10: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases. To improve separation:

  • Optimize the solvent system: Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a DCM/methanol or a toluene/acetone system.

  • Use a finer mesh silica gel: A smaller particle size can provide higher resolution.[14]

  • Switch to a different chromatographic technique: If normal-phase chromatography is unsuccessful, preparative HPLC, especially with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column), may provide the necessary resolution.[15]

Preparative HPLC

Q11: My polar this compound derivative has poor retention on a C18 column. How can I improve this?

A11: Poor retention of polar compounds on reversed-phase columns is a common challenge.[16] To increase retention:

  • Increase the aqueous component of the mobile phase: A higher percentage of water will make the mobile phase more polar and increase the interaction of your polar compound with the nonpolar stationary phase.

  • Adjust the pH of the mobile phase: For acidic compounds like dihydroxycoumarins, using a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) will keep the phenolic hydroxyl groups protonated, making the compound less polar and increasing its retention.

  • Use a different column chemistry: Consider using a polar-embedded or polar-endcapped reversed-phase column, which are designed to provide better retention for polar analytes.[16] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent option for very polar compounds.[16]

Q12: I'm getting poor peak shapes in my preparative HPLC run. What can I do?

A12: Poor peak shape in HPLC can be due to several factors:

  • Sample overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the injection volume or the sample concentration.

  • Inappropriate sample solvent: Dissolving your sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Try to dissolve your sample in the mobile phase itself or in a weaker solvent.[11]

  • Secondary interactions with the stationary phase: Similar to column chromatography, interactions with residual silanols can cause tailing. Using a high-purity, end-capped column and adjusting the mobile phase pH can mitigate this.

Data Presentation

Table 1: Solubility of Selected this compound Derivatives

CompoundSolventSolubilityNotes
This compoundDMSO25 mg/mL (140.34 mM)May require ultrasonication to fully dissolve.[2][17]
5,7-Dihydroxy-4-methylcoumarinDMSO25 mg/mL (130.09 mM)May require ultrasonication.[1]
5,7-Dihydroxy-4-methylcoumarinIn vivo solvent 1≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1]
5,7-Dihydroxy-4-methylcoumarinIn vivo solvent 2≥ 2.5 mg/mL10% DMSO, 90% (20% SBE-β-CD in saline).[1]

Table 2: Example Solvent Systems for Column Chromatography of Coumarin Derivatives

Stationary PhaseMobile Phase (Eluent)PolarityApplication Notes
Silica GelHexane / Ethyl Acetate (gradient)Low to MediumGood for separating less polar coumarin derivatives and removing nonpolar impurities.
Silica GelDichloromethane / Methanol (gradient)Medium to HighEffective for more polar derivatives like 5,7-dihydroxycoumarins. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase.
Silica GelToluene / Acetone (7:3)MediumUsed for monitoring the progress of synthesis of some 4,7-dihydroxycoumarin derivatives.[18]
Reversed-Phase C18Acetonitrile / Water (with acid modifier)High to LowSuitable for preparative HPLC of polar coumarin derivatives. An acid modifier (e.g., 0.1% formic acid) is often necessary.[17]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4.[19]

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading for Polar Compounds):

    • Dissolve the crude sample in a minimal amount of a polar, volatile solvent (e.g., methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • If a gradient elution is needed, start with a less polar solvent system and gradually increase the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the purified compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: General Procedure for Preparative HPLC
  • Analytical Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. Key parameters to optimize include the column type, mobile phase composition (including pH and organic modifier), and gradient profile.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and gradient time based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase or a weaker solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification: Equilibrate the preparative column with the initial mobile phase. Inject the sample and run the preparative method.

  • Fraction Collection: Collect fractions based on the detector signal (e.g., UV absorbance).

  • Analysis and Isolation: Analyze the collected fractions by analytical HPLC to determine their purity. Combine the pure fractions and remove the solvent (e.g., by lyophilization or rotary evaporation) to isolate the final product.

Visualizations

Purification_Workflow start Crude this compound Derivative recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 95% column_chromatography Column Chromatography purity_check1->column_chromatography Purity < 95% purity_check2 Check Purity column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% prep_hplc Preparative HPLC purity_check2->prep_hplc Purity < 98% / Co-eluting Impurities purity_check3 Check Purity prep_hplc->purity_check3 purity_check3->pure_product Purity > 99%

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Decision_Tree start Purification Issue Encountered issue_type What is the main issue? start->issue_type cc_issue Column Chromatography Issue issue_type->cc_issue Column Chromatography recrystallization_issue Recrystallization Issue issue_type->recrystallization_issue Recrystallization no_elution Compound not eluting? cc_issue->no_elution No Elution tailing Severe peak tailing? cc_issue->tailing Peak Tailing co_elution Co-elution of impurities? cc_issue->co_elution Co-elution solution_no_elution Increase eluent polarity (e.g., MeOH in DCM). Add 0.5-2% acetic acid to eluent. Use a different stationary phase (Alumina, C18). no_elution->solution_no_elution solution_tailing Add acetic acid to eluent. Use a less acidic stationary phase (neutral Alumina). Deactivate silica before use. tailing->solution_tailing solution_co_elution Change solvent system (e.g., Toluene/Acetone). Use finer mesh silica. Switch to preparative HPLC. co_elution->solution_co_elution oiling_out Compound 'oiling out'? recrystallization_issue->oiling_out Oiling Out low_yield Low crystal yield? recrystallization_issue->low_yield Low Yield solution_oiling_out Re-heat and add more 'good' solvent. oiling_out->solution_oiling_out solution_low_yield Use minimum hot solvent. Cool slowly. Ensure solvent choice is optimal. low_yield->solution_low_yield

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: 5,7-Dihydroxycoumarin Degradation in Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of 5,7-dihydroxycoumarin using Advanced Oxidation Processes (AOPs). The information is presented in a question-and-answer format to directly address specific experimental issues.

Disclaimer: Specific experimental data on the AOP-mediated degradation of this compound is limited in published literature. The following guidance is based on studies of structurally similar compounds, such as 4,7-dihydroxycoumarin and its derivatives, and general principles of AOPs. Researchers should adapt these protocols and interpretations to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for this compound in hydroxyl radical-based AOPs?

A1: Based on studies of similar dihydroxycoumarin compounds, the degradation of this compound by hydroxyl radicals (•OH), a primary oxidant in many AOPs, is expected to proceed through three main mechanisms[1]:

  • Hydrogen Atom Transfer (HAT): The •OH radical abstracts a hydrogen atom from one of the hydroxyl groups (-OH) on the coumarin ring.

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of a hydroxyl group, followed by the transfer of an electron to the oxidizing species.

  • Radical Adduct Formation (RAF): The •OH radical adds to the aromatic ring, forming a hydroxylated cyclohexadienyl-type radical intermediate.

Q2: Which Advanced Oxidation Process (AOP) is most effective for degrading this compound?

A2: The effectiveness of an AOP depends on various factors, including the reaction matrix (pH, presence of scavengers), the initial concentration of the target compound, and the specific process parameters. Common AOPs that can be employed include:

  • Fenton and Photo-Fenton: These processes generate highly reactive hydroxyl radicals through the reaction of hydrogen peroxide with Fe(II) ions (and UV light in photo-Fenton). They are generally effective for a wide range of organic pollutants.

  • Photocatalysis (e.g., with TiO₂): This method utilizes a semiconductor catalyst and a light source (typically UV) to generate reactive oxygen species.

  • Ozonation: Ozone is a strong oxidant that can directly react with this compound or decompose to form hydroxyl radicals.

  • Sonolysis: High-frequency ultrasound can induce acoustic cavitation, leading to the formation of radicals and the thermal decomposition of the compound.

The optimal AOP should be determined experimentally by comparing degradation efficiency, kinetics, and mineralization rates.

Q3: How can I monitor the degradation of this compound during my experiment?

A3: The concentration of this compound can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is commonly used for the separation of coumarin derivatives. The mobile phase typically consists of a mixture of an acidified aqueous solution (e.g., with acetic or formic acid) and an organic solvent like methanol or acetonitrile in a gradient or isocratic elution.

Q4: What are the likely degradation byproducts of this compound in AOPs?

A4: While specific byproducts for this compound are not well-documented, the degradation of coumarin derivatives in AOPs typically involves hydroxylation of the aromatic ring and opening of the lactone ring. This can lead to the formation of various hydroxylated intermediates, phenolic compounds, and eventually smaller organic acids (like oxalic and formic acid) upon further oxidation. Identification of these byproducts is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low degradation efficiency of this compound. 1. Incorrect pH: The efficiency of many AOPs (especially Fenton-based) is highly pH-dependent. 2. Presence of radical scavengers: Non-target compounds in the matrix (e.g., carbonates, certain organic solvents) can consume hydroxyl radicals. 3. Suboptimal oxidant/catalyst concentration: An incorrect ratio of H₂O₂ to Fe²⁺ in a Fenton system, or insufficient catalyst loading in photocatalysis. 4. Insufficient energy input: Low UV lamp intensity in photocatalysis or photo-Fenton, or low power in sonolysis.1. Adjust the pH to the optimal range for your chosen AOP (typically acidic for Fenton). 2. Purify the sample if possible, or account for scavenging effects in your kinetic modeling. 3. Optimize the concentrations of your AOP reagents through preliminary experiments. 4. Ensure your energy source is functioning correctly and is appropriate for the reactor volume.
Poor reproducibility of experimental results. 1. Inconsistent initial conditions: Variations in initial pH, temperature, or concentrations of reactants. 2. Aging of reagents: Degradation of hydrogen peroxide stock solution or changes in catalyst activity over time. 3. Fluctuations in energy source: Inconsistent output from a UV lamp or ultrasonic probe.1. Carefully control and monitor all initial parameters for each experiment. 2. Use fresh reagent solutions for each set of experiments. 3. Allow equipment to warm up and stabilize before starting the experiment. Regularly check the output of your energy source.
Difficulty in identifying degradation intermediates. 1. Low concentration of intermediates: Byproducts may be transient and exist at very low concentrations. 2. Inadequate analytical method: The chosen LC-MS method may not be sensitive enough or optimized for the potential byproducts.1. Take samples at earlier time points in the degradation process. Consider using solid-phase extraction (SPE) to concentrate the sample. 2. Optimize your LC-MS method, including the gradient, column, and mass spectrometer parameters. Use high-resolution mass spectrometry for accurate mass determination and structural elucidation.
Matrix interference in analytical measurements. 1. Co-elution of matrix components: Other compounds in the sample may have similar retention times to this compound or its byproducts. 2. Ion suppression in MS: Matrix components can interfere with the ionization of the target analytes.1. Adjust the HPLC gradient to improve separation. 2. Dilute the sample or use a sample preparation technique like SPE to remove interfering compounds.

Quantitative Data

The following table presents kinetic data for the reaction of hydroxyl radicals with aminophenol derivatives of 4,7-dihydroxycoumarin, which can serve as an estimate for this compound.

Table 1: Reaction Rate Constants for 4,7-Dihydroxycoumarin Derivatives with •OH

Reaction MechanismRate Constant (k) in M⁻¹s⁻¹ (for 4,7-dihydroxycoumarin derivatives)
Hydrogen Atom Transfer (HAT)Diffusion-controlled
Sequential Proton Loss Electron Transfer (SPLET)Diffusion-controlled
Radical Adduct Formation (RAF)10³ - 10⁷

Data adapted from studies on aminophenol 4,7-dihydroxycoumarin derivatives.[1]

Experimental Protocols

Protocol 1: Degradation of this compound using the Fenton Process
  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., ultrapure water, potentially with a small amount of co-solvent if needed for solubility).

    • Prepare a stock solution of iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 10 mM).

    • Prepare a stock solution of hydrogen peroxide (H₂O₂) (e.g., 100 mM). Note: H₂O₂ concentration should be verified by titration with potassium permanganate.

  • Experimental Setup:

    • In a glass reactor, add the desired volume of the this compound stock solution and dilute with ultrapure water to the final volume.

    • Adjust the pH of the solution to 3.0 using dilute sulfuric acid.

    • Place the reactor on a magnetic stirrer.

  • Reaction Initiation and Sampling:

    • Add the required volume of the FeSO₄ stock solution to achieve the desired final concentration (e.g., 0.1 mM).

    • Initiate the reaction by adding the required volume of the H₂O₂ stock solution (e.g., to a final concentration of 1 mM).

    • Start a timer immediately.

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Analysis:

    • Immediately quench the reaction in the collected sample by adding a small amount of a radical scavenger, such as methanol or sodium sulfite.

    • Filter the sample through a 0.22 µm syringe filter.

    • Analyze the sample using a validated HPLC method to determine the concentration of this compound.

Protocol 2: Analysis of this compound by HPLC
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (to be determined experimentally, likely around 320-350 nm).

  • Quantification: Use a calibration curve prepared with standards of known this compound concentrations.

Visualizations

Degradation_Pathway cluster_AOP Advanced Oxidation Process Coumarin This compound Intermediates Hydroxylated Intermediates & Ring-Opened Products Coumarin->Intermediates HAT, SPLET, RAF OH_radical •OH Mineralization CO₂ + H₂O + Mineral Acids Intermediates->Mineralization Further Oxidation

Caption: Proposed degradation pathway for this compound in AOPs.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Set up Reactor and Adjust pH A->C B Prepare AOP Reagents (e.g., FeSO₄, H₂O₂) B->C D Initiate AOP Reaction C->D E Collect Samples at Time Intervals D->E F Quench Reaction E->F G Filter Sample F->G H Analyze by HPLC (Quantification) & LC-MS (Byproduct ID) G->H I Data Analysis and Kinetics Modeling H->I

References

proper storage and handling of 5,7-dihydroxycoumarin stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 5,7-dihydroxycoumarin stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Stock Solution Preparation

  • What is the recommended solvent for preparing this compound stock solutions? For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 25 mg/mL (140.34 mM).[1][2][3] It is advisable to use freshly opened DMSO as the solvent's hygroscopic nature can impact solubility.[1][4] For in vivo applications, a common solvent system is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

  • How can I ensure the complete dissolution of this compound? To aid dissolution, particularly at higher concentrations, ultrasonication is recommended.[1][2][3] You can also gently heat the solution to 37°C and vortex or sonicate.[2]

Storage and Stability

  • What are the optimal storage conditions for this compound stock solutions? For long-term storage, it is recommended to store aliquots of the stock solution at -80°C, which should remain stable for up to 6 months.[1][2][4] For short-term storage, -20°C is suitable for up to 1 month.[1][2][4] To prevent degradation, it is best to store the solutions under a nitrogen atmosphere.[1][2][3] For a similar compound, 5,7-Dihydroxy-4-methylcoumarin, protection from light is also recommended.[4]

  • How can I prevent degradation of the stock solution? To minimize degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes before storage.[1][2]

Handling and Safety

  • What are the necessary safety precautions when handling this compound? When handling this compound, especially in its solid form, avoid creating dust.[5] Avoid contact with skin and eyes, and always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5][6]

  • What should I do in case of a spill? If a spill of solid this compound occurs, first, ensure all sources of ignition are removed. Then, dampen the spilled material with ethanol and carefully transfer it to a suitable container for disposal. The contaminated area should be cleaned with absorbent paper dampened with ethanol, followed by a wash with soap and water.[7][8]

Quantitative Data Summary

ParameterValueCitations
Solubility in DMSO 25 mg/mL (140.34 mM)[1][2][3]
Storage Temperature -80°C (long-term) or -20°C (short-term)[1][2][4]
Stock Solution Stability Up to 6 months at -80°C; Up to 1 month at -20°C[1][2][4]
Molecular Weight 178.14 g/mol [1][3]

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Accurately weigh out 1.78 mg of this compound powder.

  • Dissolution: Add 1 mL of newly opened, high-purity DMSO to the powder.

  • Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for short intervals until the solution is clear. Gentle warming to 37°C can also be applied.

  • Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use, light-protecting vials.

  • Storage: For long-term storage, place the aliquots in a freezer at -80°C. For short-term use, store at -20°C.

Workflow for Stock Solution Preparation and Storage

G A Weigh this compound B Add appropriate volume of DMSO A->B C Vortex to dissolve B->C D Ultrasonicate if necessary C->D Incomplete dissolution E Aliquot into single-use vials C->E Complete dissolution D->E F Store at -20°C (short-term) E->F G Store at -80°C (long-term) E->G H Ready for experimental use F->H G->H

Caption: Workflow for the preparation and storage of this compound stock solutions.

References

enhancing the extraction efficiency of 5,7-dihydroxycoumarin from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 5,7-dihydroxycoumarin from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from plant material?

A1: The most effective and commonly employed methods for extracting this compound, a polar phenolic compound, include conventional solvent extraction (CSE), ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). Modern techniques like UAE and MAE are generally more efficient in terms of time and solvent consumption compared to traditional methods.

Q2: Which solvents are recommended for the extraction of this compound?

A2: Polar solvents are most effective for extracting this compound. Methanol, ethanol, and their aqueous solutions (e.g., 80% methanol or 70% ethanol) are widely used and have shown good results for extracting coumarins and other phenolic compounds. The choice of solvent may need to be optimized depending on the specific plant matrix.

Q3: How do critical parameters like temperature, time, and solvent-to-solid ratio affect extraction efficiency?

A3: These parameters are crucial for optimizing the extraction yield:

  • Temperature: Increasing the temperature generally enhances the solubility of this compound and the diffusion rate of the solvent into the plant matrix. However, excessively high temperatures can lead to the degradation of the compound.[1]

  • Time: Longer extraction times can lead to higher yields, but there is a point of diminishing returns after which the yield may plateau or even decrease due to potential degradation of the target compound.[1]

  • Solvent-to-Solid Ratio: A higher solvent-to-solid ratio facilitates the complete immersion of the plant material and provides a greater concentration gradient, which can improve extraction efficiency. However, using an excessive amount of solvent can make the subsequent concentration steps more time-consuming and costly.

Q4: Can the physical state of the plant material impact the extraction yield?

A4: Yes, the particle size of the plant material is a critical factor. Grinding the plant material into a fine powder increases the surface area available for solvent contact, thereby significantly improving extraction efficiency.

Q5: How can I purify this compound from the crude extract?

A5: Purification of this compound from a crude plant extract can be achieved using various chromatographic techniques. A common approach involves initial cleanup using solid-phase extraction (SPE) to remove major interfering compounds. Further purification to obtain a high-purity compound can be performed using preparative high-performance liquid chromatography (HPLC) or column chromatography with a suitable stationary phase (e.g., silica gel or C18) and an optimized mobile phase.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound 1. Inappropriate Solvent Selection: The solvent may not have the optimal polarity to efficiently dissolve this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio. 3. Inadequate Sample Preparation: The particle size of the plant material may be too large, limiting solvent penetration. 4. Degradation of the Compound: Exposure to excessive heat, light, or oxidative conditions during extraction or solvent evaporation.[3][4]1. Optimize Solvent System: Test a range of polar solvents and their aqueous mixtures (e.g., methanol, ethanol, water) to find the most effective one for your plant material. 2. Systematic Parameter Optimization: Use a design of experiments (DoE) approach to systematically optimize temperature, time, and solvent-to-solid ratio for your chosen extraction method. 3. Improve Sample Preparation: Grind the plant material to a fine, uniform powder to maximize the surface area for extraction. 4. Control Extraction Conditions: Use a rotary evaporator at a controlled, low temperature for solvent removal. Protect the extract from light and consider adding antioxidants if degradation is suspected.
Co-extraction of Impurities 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds with similar polarities to this compound. 2. Complex Plant Matrix: The plant material may naturally contain a high concentration of interfering compounds.1. Solvent Partitioning: Perform a liquid-liquid extraction on the crude extract using immiscible solvents of different polarities to partition the target compound from impurities. 2. Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain and then elute the this compound, leaving behind many impurities.
Inconsistent Extraction Results 1. Variability in Plant Material: Differences in the source, age, or storage conditions of the plant material can lead to varying concentrations of the target compound. 2. Lack of Method Standardization: Inconsistent application of extraction parameters (e.g., temperature fluctuations, inaccurate measurements).1. Standardize Plant Material: Whenever possible, use plant material from a consistent source and with a standardized post-harvest processing protocol. 2. Maintain Strict Protocol Adherence: Ensure all experimental parameters are precisely controlled and recorded for each extraction.

Data Presentation: Comparison of Extraction Methods

Disclaimer: The following table is a compilation of data from various studies on coumarin and phenolic compound extractions and may not represent a direct comparison for this compound from a single plant source. The values should be considered as indicative of the relative efficiencies of the methods.

Extraction Method Typical Solvent Temperature (°C) Time Relative Yield/Efficiency
Conventional Solvent Extraction (CSE) Methanol, EthanolRoom Temperature - RefluxHours to DaysBaseline
Ultrasound-Assisted Extraction (UAE) 80% Methanol40 - 6020 - 60 minModerate to High[5]
Microwave-Assisted Extraction (MAE) 70% Ethanol50 - 805 - 20 minHigh[5]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)
  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction: a. Weigh 10 g of the powdered plant material and place it in a conical flask. b. Add 100 mL of 80% methanol (1:10 solid-to-solvent ratio). c. Stopper the flask and place it on an orbital shaker at room temperature. d. Macerate for 24 hours.

  • Filtration and Concentration: a. Filter the extract through Whatman No. 1 filter paper. b. Re-extract the residue with another 100 mL of 80% methanol for another 24 hours. c. Combine the filtrates. d. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction: a. Weigh 1 g of the powdered plant material and place it in an extraction vessel. b. Add 20 mL of 80% methanol (1:20 solid-to-solvent ratio). c. Place the vessel in an ultrasonic bath. d. Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: a. Filter the extract. b. Evaporate the solvent using a rotary evaporator at 40°C.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction: a. Weigh 0.5 g of the powdered plant material and place it in a microwave extraction vessel. b. Add 10 mL of 70% ethanol (1:20 solid-to-solvent ratio). c. Seal the vessel and place it in the microwave extractor. d. Set the microwave power to 400 W and the extraction time to 10 minutes at a controlled temperature of 60°C.

  • Filtration and Concentration: a. After extraction, allow the vessel to cool to room temperature before opening. b. Filter the extract. c. Evaporate the solvent using a rotary evaporator at 40°C.

Visualizations

Extraction_Workflow cluster_CSE Conventional Solvent Extraction cluster_UAE Ultrasound-Assisted Extraction cluster_MAE Microwave-Assisted Extraction CSE_Start Plant Material CSE_Grind Grinding CSE_Start->CSE_Grind CSE_Macerate Maceration (Solvent, Time, Temp) CSE_Grind->CSE_Macerate CSE_Filter Filtration CSE_Macerate->CSE_Filter CSE_Evap Solvent Evaporation CSE_Filter->CSE_Evap CSE_End Crude Extract CSE_Evap->CSE_End UAE_Start Plant Material UAE_Grind Grinding UAE_Start->UAE_Grind UAE_Sonicate Sonication (Solvent, Time, Temp, Power) UAE_Grind->UAE_Sonicate UAE_Filter Filtration UAE_Sonicate->UAE_Filter UAE_Evap Solvent Evaporation UAE_Filter->UAE_Evap UAE_End Crude Extract UAE_Evap->UAE_End MAE_Start Plant Material MAE_Grind Grinding MAE_Start->MAE_Grind MAE_Microwave Microwave Irradiation (Solvent, Time, Temp, Power) MAE_Grind->MAE_Microwave MAE_Filter Filtration MAE_Microwave->MAE_Filter MAE_Evap Solvent Evaporation MAE_Filter->MAE_Evap MAE_End Crude Extract MAE_Evap->MAE_End

Caption: Experimental workflows for different extraction methods.

Troubleshooting_Logic Start Low Yield of this compound Check_Sample Is sample preparation adequate? (e.g., fine powder) Start->Check_Sample Check_Solvent Is the solvent system optimal? Check_Sample->Check_Solvent Yes Solution_Grind Action: Grind to a fine, uniform powder. Check_Sample->Solution_Grind No Check_Params Are extraction parameters optimized? (Time, Temp, Ratio) Check_Solvent->Check_Params Yes Solution_Solvent Action: Test different polar solvents and aqueous mixtures. Check_Solvent->Solution_Solvent No Check_Degradation Is there potential for degradation? Check_Params->Check_Degradation Yes Solution_Params Action: Optimize parameters using DoE. Check_Params->Solution_Params No Solution_Degradation Action: Use lower temperatures, protect from light, use rotary evaporator. Check_Degradation->Solution_Degradation Yes

References

Validation & Comparative

5,7-Dihydroxycoumarin: A Comparative Analysis of Its Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the antioxidant potential of 5,7-Dihydroxycoumarin in comparison to other coumarin derivatives, supported by experimental data and detailed methodologies.

Coumarins, a diverse class of benzopyrone compounds, have garnered significant attention in drug discovery for their wide array of pharmacological activities, including their potential as antioxidants. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, making the exploration of effective antioxidants a critical area of research. This guide provides an objective comparison of the antioxidant activity of this compound against other coumarin derivatives, presenting available experimental data and methodologies to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of coumarins is significantly influenced by the number and position of hydroxyl (-OH) groups on their aromatic ring. Dihydroxy-substituted coumarins, in particular, have demonstrated notable radical scavenging abilities. However, the specific positioning of these hydroxyl groups plays a crucial role in determining their efficacy.

While direct, comprehensive quantitative data (IC50 values) for this compound from standardized antioxidant assays such as DPPH, ABTS, and FRAP is limited in publicly available literature, existing studies provide valuable qualitative and semi-quantitative comparisons. Research indicates that the antioxidant activity of dihydroxycoumarins is highly dependent on the hydroxyl group arrangement.

Studies have shown that coumarins with ortho-dihydroxy groups (at adjacent positions), such as 7,8-dihydroxycoumarin and 6,7-dihydroxycoumarin (esculetin), are highly effective radical scavengers. In contrast, coumarins with meta-dihydroxy groups, like this compound, have been reported to exhibit very low radical scavenging activity in some experimental setups.

One aspect of antioxidant activity where 5,7-dihydroxy substitution appears to be beneficial is in metal chelation. The ability to chelate metal ions, such as iron and copper, is an important antioxidant mechanism as it prevents them from participating in the generation of highly reactive hydroxyl radicals.

For a comparative perspective, the table below includes available quantitative data for other relevant dihydroxycoumarin derivatives.

Coumarin DerivativeDPPH IC50 (µM)ABTS IC50 (µM)FRAP (µM Fe(II) equivalent)Reference
This compound Data not availableData not availableData not available
6,7-Dihydroxycoumarin (Esculetin) High activityData not availableData not available[1]
7,8-Dihydroxy-4-methylcoumarin High activityData not availableData not available[1]
Coumarin-hydroxytyrosol hybrid 26.5830.31Data not available[1]
Coumarin-thiosemicarbazone 18 7.19.0Data not available[1]
Coumarin-thiosemicarbazone 19 17.98.8Data not available[1]

Note: Lower IC50 values indicate higher antioxidant potency. The lack of standardized reporting across different studies makes direct comparisons challenging.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Various concentrations of the test compound (e.g., this compound) are prepared.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control sample (containing the solvent and DPPH solution without the test compound) is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are prepared.

  • A fixed volume of the diluted ABTS•+ solution is added to each concentration of the test compound.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 (v/v/v) ratio.

  • The reagent is warmed to 37°C before use.

  • Various concentrations of the test compound are prepared.

  • A small volume of the test compound solution is mixed with a larger volume of the FRAP reagent.

  • The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • The absorbance of the blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the test sample with that of a known standard, such as FeSO₄ or Trolox.

Signaling Pathways and Mechanistic Insights

The antioxidant effects of coumarins are not limited to direct radical scavenging. Many coumarin derivatives can also exert their protective effects by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway in this regard is the Nrf2-Keap1 signaling pathway .

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

While several coumarins, particularly those with ortho-dihydroxy substitutions, have been shown to activate the Nrf2 pathway, specific studies detailing the interaction of this compound with this pathway are not extensively documented.

Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays cluster_mechanisms Antioxidant Mechanisms DPPH DPPH Assay RadicalScavenging Radical Scavenging (Hydrogen/Electron Donation) DPPH->RadicalScavenging Result Comparative Antioxidant Activity (e.g., IC50 values) DPPH->Result ABTS ABTS Assay ABTS->RadicalScavenging ABTS->Result FRAP FRAP Assay FRAP->RadicalScavenging Electron Donation FRAP->Result MetalChelation Metal Chelation MetalChelation->Result TestCompound This compound & Other Coumarins TestCompound->DPPH TestCompound->ABTS TestCompound->FRAP TestCompound->MetalChelation Potential Mechanism

Caption: Workflow of common in vitro antioxidant assays.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Keap1_inactive Inactive Keap1 Nrf2_Keap1->Keap1_inactive Inactivation Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation Coumarin Coumarin Derivative (Potential Activator) Coumarin->Nrf2_Keap1 Induces Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Enhanced Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection Leads to

Caption: The Nrf2-Keap1 signaling pathway.

References

A Comparative Analysis of 5,7-Dihydroxycoumarin and its Glycoside Derivatives: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, natural compounds and their synthetic derivatives continue to be a fertile ground for identifying novel therapeutic agents. Among these, coumarins, a class of benzopyrone-containing secondary metabolites, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of 5,7-Dihydroxycoumarin, a prominent member of the coumarin family, and its glycoside derivatives. By examining their biological activities with supporting experimental data, we aim to elucidate the structure-activity relationships that govern their therapeutic potential.

At a Glance: this compound vs. Its Glycoside Derivatives

FeatureThis compound (Aglycone)Glycoside Derivatives
Core Structure Possesses free hydroxyl groups at positions 5 and 7.A sugar moiety is attached to one or both hydroxyl groups.
Antioxidant Activity Generally exhibits potent antioxidant activity due to the presence of free hydroxyl groups that can donate hydrogen atoms to scavenge free radicals.The antioxidant activity is often reduced or altered. The sugar moiety can sterically hinder the interaction with free radicals, and the derivatization of the hydroxyl group can decrease its hydrogen-donating capacity.
Antibacterial Activity Demonstrates antibacterial activity against a range of bacteria. The free hydroxyl groups are often crucial for this activity.Glycosylation can impact antibacterial efficacy. While some glycosides may retain or have modified activity, the addition of a bulky sugar group can reduce penetration into bacterial cells or interaction with molecular targets.
Cytotoxicity Has shown cytotoxic effects against various cancer cell lines.The effect of glycosylation on cytotoxicity can vary. In some cases, it may decrease the cytotoxic potential observed in vitro.
Signaling Pathway Modulation Known to modulate key signaling pathways, including the MAPK and PI3K/Akt pathways, which are implicated in cell proliferation, survival, and inflammation.The influence of glycosylation on signaling pathway modulation is not well-documented for this compound specifically. However, changes in molecular size and polarity due to the sugar moiety could alter cellular uptake and interaction with protein kinases.

Quantitative Analysis of Biological Activities

The following tables summarize the available quantitative data for this compound and its derivatives. It is important to note that a direct comparison with its glycoside derivatives is limited due to the scarcity of published data on the latter.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundBacterial StrainMIC (µg/mL)Reference
This compound derivativeStaphylococcus aureus2.5[1][2]
This compoundGeneral Antibacterial Activity1000 to >1000[2]
5,7-dihydroxy-4-phenyl coumarinGram-positive bacteria10 - 2500[3]
5,7-dihydroxy-4-phenyl coumarinGram-negative bacteria160 - 10000[3]

Note: The available data primarily focuses on non-glycosidic derivatives of this compound.

Table 2: Antioxidant Activity (IC50)
Compound/DerivativeAssayIC50Reference
7,8-dihydroxy-4-methylcoumarinDPPH radical scavengingPotent scavenger[4]
Esculetin (6,7-dihydroxycoumarin)DPPH radical scavengingPotent scavenger[4]
6,7-dihydroxy-4-methylcoumarinDPPH radical scavengingPotent scavenger[4]

Note: While specific IC50 values for this compound were not found in the provided search results, dihydroxycoumarins, in general, are recognized for their potent antioxidant properties. The presence of hydroxyl groups is critical for this activity. The glycosylation of these hydroxyl groups would likely alter the antioxidant capacity.

Table 3: Cytotoxic Activity (IC50)

Specific IC50 values for this compound and its glycoside derivatives were not available in the provided search results. However, the general principle is that the biological activity of coumarins is highly dependent on the substitution pattern on the benzopyrone ring. Glycosylation can significantly alter the lipophilicity and molecular size, thereby affecting the compound's ability to cross cell membranes and interact with intracellular targets.

The Impact of Glycosylation: A General Perspective

While specific data on this compound glycosides is sparse, general principles observed in other flavonoids and natural products can provide insights:

  • Reduced In Vitro Activity: Glycosylation often leads to a decrease in the in vitro biological activity of a compound. The addition of a hydrophilic sugar moiety can reduce the compound's ability to passively diffuse across cell membranes. Furthermore, the masking of a free hydroxyl group, which is often a key pharmacophore, can diminish its interaction with molecular targets.

  • Altered Pharmacokinetics: In contrast to in vitro studies, glycosylation can sometimes improve the pharmacokinetic profile of a drug in vivo. The sugar moiety can increase water solubility, potentially improving oral bioavailability and altering metabolic pathways.

  • Prodrug Potential: Glycosides can act as prodrugs, where the sugar moiety is cleaved by enzymes in the body (e.g., glycosidases in the gut or liver) to release the active aglycone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

  • Sample Preparation: Dissolve the test compounds (this compound and its derivatives) in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This assay is a standard method for determining the antibacterial susceptibility of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Test Compound: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible bacterial growth is recorded as the MIC.

Signaling Pathway Modulation

This compound and its derivatives have been shown to influence key cellular signaling pathways, which are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders.

Experimental Workflow for Investigating Signaling Pathway Modulation

experimental_workflow cell_culture Cell Culture (e.g., Cancer cell line) treatment Treatment with this compound or its Glycoside Derivative cell_culture->treatment protein_extraction Protein Extraction treatment->protein_extraction functional_assays Functional Assays (e.g., Proliferation, Apoptosis) treatment->functional_assays western_blot Western Blot Analysis protein_extraction->western_blot pathway_analysis Analysis of Key Signaling Proteins (e.g., p-Akt, p-ERK) western_blot->pathway_analysis pathway_analysis->functional_assays Correlate with functional outcomes

Caption: Workflow for studying the effects of coumarin derivatives on cellular signaling pathways.

Key Signaling Pathways
  • PI3K/Akt Pathway: This pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of the PI3K/Akt pathway is a hallmark of many cancers. Some dihydroxycoumarin derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Key components of this pathway, such as ERK, JNK, and p38, are important therapeutic targets.

The diagram below illustrates the potential points of intervention for this compound within these pathways.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway RTK_pi3k Receptor Tyrosine Kinase PI3K PI3K RTK_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates downstream_pi3k Cell Survival, Proliferation, Growth Akt->downstream_pi3k RTK_mapk Receptor Tyrosine Kinase Ras Ras RTK_mapk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK downstream_mapk Proliferation, Differentiation, Inflammation ERK->downstream_mapk coumarin This compound coumarin->PI3K Inhibition coumarin->Akt Inhibition coumarin->MEK Inhibition coumarin->ERK Inhibition

Caption: Potential intervention points of this compound in the PI3K/Akt and MAPK signaling pathways.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with diverse biological activities. The available data strongly suggest that the free hydroxyl groups are critical for their antioxidant and antibacterial properties. While a direct comparative analysis with its glycoside derivatives is currently hampered by a lack of published data, it is reasonable to hypothesize that glycosylation would significantly modulate these activities.

Future research should focus on the systematic synthesis and biological evaluation of this compound glycosides. Such studies would provide a clearer understanding of the structure-activity relationships and could lead to the development of novel therapeutic agents with improved pharmacokinetic profiles and targeted activities. Investigating the impact of glycosylation on the modulation of key signaling pathways will also be crucial in elucidating their mechanism of action and therapeutic potential.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

Performance Characteristics: HPLC vs. LC-MS

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. LC-MS generally offers significantly lower limits of detection and quantification, making it ideal for trace-level analysis.

Performance ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.999> 0.998
Limit of Detection (LOD) 0.001 - 0.83 µg/mL~0.1 pg on-column
Limit of Quantification (LOQ) 0.05 - 2.51 µg/mL5 µg/g
Precision (%RSD) < 2% (Intra-day & Inter-day)< 10% (Repeatability & Reproducibility)
Accuracy (% Recovery) 95.5% - 101.7%80% - 115%

Experimental Workflow

The general workflow for analyzing 5,7-Dihydroxycoumarin using either HPLC or LC-MS involves sample preparation, chromatographic separation, detection, and data analysis. The primary difference lies in the detection method.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_hplc HPLC cluster_lcms LC-MS cluster_data Data Analysis Sample Sample Collection Extraction Extraction Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation UV_Detection UV Detection Separation->UV_Detection Isocratic/Gradient Elution Ionization Ionization (ESI/APCI) Separation->Ionization Gradient Elution Data_Processing Data Processing & Quantification UV_Detection->Data_Processing MS_Detection Mass Spectrometry (MS/MS) Ionization->MS_Detection MS_Detection->Data_Processing

Fig. 1: General experimental workflow for HPLC and LC-MS analysis.

Cross-Validation Logic

A cross-validation study would involve analyzing the same set of samples containing this compound by both a validated HPLC method and a validated LC-MS method. The results would then be statistically compared to assess the level of agreement between the two techniques.

CrossValidation cluster_hplc HPLC Method cluster_lcms LC-MS Method Sample Sample Set with This compound HPLC_Analysis Analysis by Validated HPLC Method Sample->HPLC_Analysis LCMS_Analysis Analysis by Validated LC-MS Method Sample->LCMS_Analysis HPLC_Results Concentration Data (HPLC) HPLC_Analysis->HPLC_Results Compare Statistical Comparison (e.g., Bland-Altman, Correlation) HPLC_Results->Compare LCMS_Results Concentration Data (LC-MS) LCMS_Analysis->LCMS_Results LCMS_Results->Compare Conclusion Assessment of Method Agreement Compare->Conclusion

Fig. 2: Logical workflow for a cross-validation study.

Experimental Protocols

Below are representative, generalized protocols for the analysis of dihydroxycoumarins based on established methods for similar compounds. These should be optimized and validated for the specific compound and matrix.

HPLC-UV Method Protocol
  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water, often with a small percentage of an acidifier like acetic or formic acid.[3] A representative isocratic mobile phase could be a mixture of methanol and 1% glacial acetic acid (35:65, v/v).[3]

  • Flow Rate: 0.6 - 1.0 mL/min.[1][3]

  • Column Temperature: Ambient or controlled at 40°C.[3]

  • Detection Wavelength: Approximately 320 nm for dihydroxycoumarins.[3]

  • Injection Volume: 20 µL.[1]

  • Standard Preparation: Prepare stock solutions of this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.025-5.0 µM).[3]

  • Sample Preparation: Samples can be extracted using techniques like maceration with an ethanol:water mixture followed by sonication.[1] The extracts should be filtered through a 0.45 µm filter before injection.[1]

LC-MS/MS Method Protocol
  • Chromatographic System: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or ion trap).

  • Column: A reversed-phase C18 or similar column (e.g., 150 mm x 2 mm, 5 µm).[4]

  • Mobile Phase: A gradient elution is typically used with:

    • Solvent A: Water with 0.1% formic acid.[4]

    • Solvent B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.[4][5]

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive or negative ion mode, depending on the analyte's properties. APCI can provide a good response for coumarins.[6]

  • Mass Spectrometry Parameters:

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: These would need to be determined specifically for this compound by infusing a standard solution. For a similar compound, 7-ethoxycoumarin, the precursor ion is m/z 191.0 and the product ion is m/z 163.0.[4]

  • Standard and Sample Preparation: Similar to the HPLC method, but may require a more rigorous clean-up or a dilute-and-shoot approach depending on the matrix to minimize ion suppression. For biological matrices like plasma, a protein precipitation step followed by centrifugation and filtration is common.[4]

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the quantification of this compound. HPLC-UV is a robust, cost-effective, and reliable method suitable for routine analysis where high sensitivity is not required. In contrast, LC-MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex samples, detecting trace amounts, and for applications requiring a high degree of certainty in compound identification. The selection of the most appropriate method will be guided by the specific analytical needs, available instrumentation, and the required limits of detection and quantification.

References

Validating the Anticancer Activity of 5,7-Dihydroxycoumarin and Its Analogs in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While in vivo data on the anticancer activity of 5,7-Dihydroxycoumarin remains to be robustly established in publicly available literature, significant research has validated the therapeutic potential of structurally similar dihydroxycoumarin derivatives, namely esculetin (6,7-dihydroxycoumarin) and fraxetin (7,8-dihydroxy-6-methoxycoumarin), in various animal cancer models. This guide provides a comparative overview of the in vivo anticancer efficacy of these coumarin analogs against a standard chemotherapeutic agent, doxorubicin, supported by experimental data and detailed protocols to aid in the design and evaluation of future preclinical studies.

Comparative Efficacy of Dihydroxycoumarins and Doxorubicin in Animal Models

The following table summarizes the quantitative outcomes from various preclinical animal studies, offering a comparative look at the tumor growth inhibition capabilities of esculetin, fraxetin, and doxorubicin across different cancer types.

CompoundCancer TypeAnimal ModelDosing RegimenKey Findings
Esculetin Hepatocellular CarcinomaC57BL/6J mice with Hepa1-6 cell xenografts200, 400, or 700 mg/kg/day via intraperitoneal injection for 15 daysDose-dependent reduction in tumor weight by 20.33%, 40.37%, and 55.42%, respectively.[1][2]
Colon CancerXenograft model with HCT-116 cells20 mg/kg and 100 mg/kgSignificant reduction in tumor size by 44% and 64%, respectively.[3][4]
Submandibular Salivary Gland TumorBALB/c nude mice with A253 cell xenograftsNot specifiedSuppressed xenograft tumor development by 74% compared to vehicle-treated mice.[5]
Fraxetin Pancreatic Ductal AdenocarcinomaNude mouse modelsNot specifiedReduced tumor growth and metastasis.[6]
Colon AdenocarcinomaNude mouse xenograft modelsNot specifiedExhibited good tumor growth suppression with low toxicity.[7]
GliomaNude mice with U251 cell xenograftsNot specifiedSignificant decrease in tumor volume compared to the control group.[8]
Doxorubicin Breast CancerNude mice with R-27 and MX-1 human breast carcinoma xenografts8 mg/kg via intravenous injection (in combination with docetaxel)Demonstrated synergistic and additive antitumor activity against breast cancer xenografts.[9]
Breast CancerNude mice with MDA-MB-468LN cell xenograftsSingle dose of 3.5 mg/kg (as HA-DOX conjugate)Delayed tumor progression by approximately 10 weeks and increased animal survival.[10]
Breast CancerC57BL/6 mice with E0117 tumor xenograftsIntravenous administrationResulted in up to 40% greater inhibition of tumor growth compared to free doxorubicin when delivered via nanoparticles.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited in this guide.

Esculetin in Hepatocellular Carcinoma Xenograft Model[1][2][12]
  • Animal Model: 6-week-old male C57BL/6J mice (20-22 g).

  • Cell Line and Tumor Induction: Hepa1-6 hepatocellular carcinoma cells were implanted in the mice.

  • Treatment Groups:

    • Vehicle control (physiological saline).

    • Esculetin (200 mg/kg/day).

    • Esculetin (400 mg/kg/day).

    • Esculetin (700 mg/kg/day).

    • 5-Fluorouracil (5-Fu) as a positive control (200 mg/kg/day).

  • Administration: Daily intraperitoneal injections for 15 days.

  • Efficacy Evaluation: Tumor weight and volume were measured at the end of the study. Apoptosis in tumor tissues was assessed by flow cytometry.

Fraxetin in Glioma Xenograft Model[8]
  • Animal Model: Nude mice.

  • Cell Line and Tumor Induction: U251 human glioma cells were used to establish xenografts.

  • Treatment Groups:

    • Control group.

    • Fraxetin-treated group.

  • Administration: Details on dosage and administration route were not specified in the abstract.

  • Efficacy Evaluation: Tumor volume was monitored and compared between the control and treatment groups.

Doxorubicin in Breast Cancer Xenograft Model[9][13][14]
  • Animal Model: Syngeneic BALB/c mice or athymic nude mice.

  • Cell Lines and Tumor Induction: Murine 4T1 breast cancer cells (0.1 x 10^6) or human MDA-MB-231 breast cancer cells (1.0 x 10^6) were inoculated into the mammary fat pad.

  • Treatment Groups:

    • Doxorubicin (4 mg/kg or 8 mg/kg, once a week via intraperitoneal or intravenous injection).

    • Control or combination with other agents.

  • Administration: Treatment was initiated either immediately after tumor cell inoculation or when tumors reached a certain size.

  • Efficacy Evaluation: Tumor growth and metastasis (e.g., to the lung) were monitored.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model Preparation cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation animal_model Selection of Animal Model (e.g., Nude Mice) cell_line Cancer Cell Line (e.g., Xenograft) animal_model->cell_line tumor_induction Tumor Cell Implantation cell_line->tumor_induction randomization Randomization into Treatment Groups tumor_induction->randomization treatment_admin Administration of This compound Analog or Control randomization->treatment_admin tumor_measurement Tumor Growth Measurement treatment_admin->tumor_measurement survival_analysis Survival Analysis treatment_admin->survival_analysis biomarker_analysis Biomarker Analysis treatment_admin->biomarker_analysis

In vivo experimental workflow for evaluating anticancer agents.

signaling_pathway cluster_pi3k PI3K/Akt Signaling Pathway cluster_apoptosis Apoptosis Induction coumarin Dihydroxycoumarin (e.g., Esculetin) PI3K PI3K coumarin->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) coumarin->Bcl2 Downregulation Bax Bax (Pro-apoptotic) coumarin->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_proliferation Cell Proliferation & Survival mTOR->cell_proliferation Promotes Caspases Caspase Activation Bcl2->Caspases Inhibits Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Simplified signaling pathway for coumarin-induced apoptosis.

References

A Comparative Analysis of Synthetic vs. Natural 5,7-Dihydroxycoumarin Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals that while both synthetic and naturally derived 5,7-dihydroxycoumarin and its derivatives exhibit significant biological activities, a direct head-to-head comparison of their efficacy is not extensively documented. However, by collating data from various studies on their antioxidant and anti-inflammatory properties, a comparative overview can be constructed. This guide aims to provide researchers, scientists, and drug development professionals with an objective comparison based on existing experimental data.

Data Presentation: Antioxidant and Anti-inflammatory Activities

The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of synthetic and natural coumarin derivatives, including this compound analogs. The data has been compiled from multiple studies to facilitate a comparative assessment.

Table 1: Antioxidant Activity of Coumarin Derivatives (DPPH Radical Scavenging Assay)

CompoundSourceIC50 (µM)Reference
5,7-Dihydroxy-4-methylcoumarinSyntheticApprox. 100 µM (qualitative)[1]
Various Synthetic Coumarin DerivativesSynthetic17.19 - 19.47[1]
Natural Coumarin Derivatives (e.g., Esculetin)Natural25 - 27[2]

Note: A direct IC50 value for synthetic, unmodified this compound in a DPPH assay was not available in the reviewed literature. The value for the 4-methyl derivative is included for a proximate comparison.

Table 2: Anti-inflammatory Activity of Coumarin Derivatives (Nitric Oxide Inhibition Assay)

CompoundSourceIC50 (µM)Reference
6-Acyl-4-aryl-5,7-dihydroxycoumarin derivativeSynthetic7.6[3][4]
Herniarin (7-methoxycoumarin)Natural> 100[5]
4-Methyl-5,7-dihydroxycoumarinNatural1 - 75[5]

Note: The available data points are for derivatives of this compound, highlighting the anti-inflammatory potential within this class of compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Synthesis of this compound Derivatives

Protocol: Pechmann Condensation

The synthesis of this compound and its derivatives is commonly achieved through the Pechmann condensation reaction.[6]

  • Reaction Setup: A mixture of a phenol (e.g., phloroglucinol for this compound) and a β-ketoester (e.g., ethyl acetoacetate) is prepared.

  • Catalyst: A catalytic amount of a suitable acid catalyst, such as sulfuric acid or a solid acid catalyst, is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated, typically with stirring, to a temperature that facilitates the condensation and cyclization reactions. The specific temperature and reaction time will vary depending on the substrates and catalyst used.

  • Workup: After the reaction is complete, the mixture is cooled and poured into cold water to precipitate the crude product.

  • Purification: The crude product is then collected by filtration, washed, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure coumarin derivative.[6]

Isolation of Natural Coumarins

Protocol: Solvent Extraction and Chromatography

The isolation of coumarins from plant sources generally involves solvent extraction followed by chromatographic separation.[7][8]

  • Extraction: The dried and powdered plant material (e.g., fruits, leaves, or bark) is extracted with a suitable solvent, such as dichloromethane or methanol, using methods like maceration or Soxhlet extraction.[7]

  • Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to chromatographic techniques to isolate the individual coumarin compounds. This may involve:

    • High-Performance Countercurrent Chromatography (HPCCC): A two-phase solvent system is used to separate the compounds based on their partition coefficients.[7]

    • Preparative High-Performance Liquid Chromatography (prep-HPLC): Further purification of the fractions obtained from HPCCC or other column chromatography methods is performed on a preparative HPLC system.[7]

  • Structure Elucidation: The structure of the isolated pure compounds is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antioxidant Activity Assay

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant potential of a compound.[9][10][11]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The working solution is then made by diluting the stock solution to an absorbance of approximately 1.0 at 517 nm.[9][10]

  • Reaction Mixture: The test compound is dissolved in the same solvent and added to the DPPH working solution at various concentrations. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against compound concentration.[11]

Anti-inflammatory Activity Assay

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[12][13]

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.[13]

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a certain period (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide, except for the control group.

  • Incubation: The plates are incubated for a specified time (e.g., 24 hours).

  • Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm).[13]

  • Calculation: The percentage of nitric oxide inhibition is calculated by comparing the nitrite concentration in the treated wells to the LPS-stimulated control wells. The IC50 value is then determined.

Mandatory Visualization

The following diagrams illustrate the general workflow for the synthesis and isolation of this compound, as well as the signaling pathway involved in its anti-inflammatory activity.

Synthesis_Workflow cluster_synthesis Synthetic this compound Phloroglucinol Phloroglucinol Pechmann_Condensation Pechmann_Condensation Phloroglucinol->Pechmann_Condensation Beta-ketoester Beta-ketoester Beta-ketoester->Pechmann_Condensation Crude_Product Crude_Product Pechmann_Condensation->Crude_Product Purification Purification Crude_Product->Purification Pure_Synthetic_Coumarin Pure_Synthetic_Coumarin Purification->Pure_Synthetic_Coumarin

Caption: Workflow for the synthesis of this compound.

Isolation_Workflow cluster_isolation Natural this compound Plant_Material Plant_Material Solvent_Extraction Solvent_Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude_Extract Solvent_Extraction->Crude_Extract Chromatography Chromatography Crude_Extract->Chromatography Pure_Natural_Coumarin Pure_Natural_Coumarin Chromatography->Pure_Natural_Coumarin

Caption: Workflow for the isolation of this compound.

Anti_Inflammatory_Pathway cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS Macrophage Macrophage LPS->Macrophage Signaling_Cascade Signaling_Cascade Macrophage->Signaling_Cascade iNOS_Expression iNOS_Expression Signaling_Cascade->iNOS_Expression NO_Production NO_Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation Coumarin Coumarin Coumarin->Signaling_Cascade Inhibits

Caption: Inhibition of NO production by coumarins.

References

A Comparative Analysis of the Antibacterial Efficacy of 5,7-dihydroxycoumarin and Esculetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Coumarins, a class of natural compounds, have garnered significant attention for their diverse pharmacological activities, including antibacterial properties. This guide provides a comparative analysis of the antibacterial efficacy of two such closely related dihydroxycoumarins: 5,7-dihydroxycoumarin and esculetin (6,7-dihydroxycoumarin). By examining available experimental data, this document aims to offer a clear and objective comparison to inform future research and drug development efforts.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the available MIC values for this compound and esculetin against various bacterial strains. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundBacterial StrainMIC ValueReference
This compound Derivatives Staphylococcus aureus2.5 µg/mL[1][2][3][4]
This compound Not Specified>1000 mg/mL[5]
Esculetin Ralstonia solanacearum192 mg/L[6]
Esculetin Multidrug-Resistant Staphylococcus aureus (MRSA)Effective Inhibition (Qualitative)[7]
Esculetin Escherichia coli O157:H7Significant Inhibition (Qualitative)[8][9][10]
Esculetin Staphylococcus aureusNo significant activity up to 66.7 µg/mL[11]
Esculetin Escherichia coliNo significant activity up to 66.7 µg/mL[11]

Note on this compound Data: There is a significant discrepancy in the reported MIC values for this compound. While derivatives of the compound have shown potent activity against Staphylococcus aureus with a low MIC of 2.5 µg/mL, the parent compound is listed by a commercial supplier with a very high and likely inaccurate MIC of >1000 mg/mL.[1][2][3][4][5] Further experimental validation of the antibacterial activity of the unmodified this compound is required for a conclusive comparison.

Note on Esculetin Data: Esculetin has demonstrated broad-spectrum antibacterial activity, particularly against multidrug-resistant strains.[7] However, some studies report no significant activity against standard strains of S. aureus and E. coli at concentrations up to 66.7 µg/mL, highlighting the importance of strain-specific and experimental condition considerations.[11]

Experimental Protocols

The determination of MIC is a critical step in assessing antibacterial efficacy. The broth microdilution method is a standard and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.

1. Preparation of Test Compounds:

  • Stock solutions of this compound and esculetin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial twofold dilutions of the stock solutions are made in Mueller-Hinton Broth (MHB) in the wells of a 96-well plate to achieve a range of final concentrations.

2. Preparation of Bacterial Inoculum:

  • The bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) is cultured on an appropriate agar medium for 18-24 hours.

  • A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • This suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Inoculation and Incubation:

  • Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

  • Positive (broth with bacteria, no compound) and negative (broth only) control wells are included.

  • The microtiter plate is incubated at 37°C for 18-24 hours under aerobic conditions.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Mandatory Visualizations

Experimental Workflow for Antibacterial Efficacy Testing

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination (Optional) Compound_Stock Prepare Stock Solutions (this compound & Esculetin) Serial_Dilution Perform Serial Dilutions of Compounds in 96-well Plate Compound_Stock->Serial_Dilution Bacterial_Culture Culture Bacterial Strains (e.g., S. aureus, E. coli) Inoculum_Prep Prepare Standardized Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Wells with Bacteria Serial_Dilution->Inoculation Inoculum_Prep->Inoculation Incubation Incubate Plate (37°C, 18-24h) Inoculation->Incubation MIC_Reading Read MIC Values (Lowest concentration with no growth) Incubation->MIC_Reading Plating Plate Aliquots from Clear Wells onto Agar Plates MIC_Reading->Plating MBC_Incubation Incubate Agar Plates (37°C, 18-24h) Plating->MBC_Incubation MBC_Reading Determine MBC (Lowest concentration with no bacterial colonies) MBC_Incubation->MBC_Reading

Caption: Workflow for determining MIC and MBC of antibacterial compounds.

General Mechanism of Action for Antibacterial Coumarins

G cluster_coumarin Coumarin Compound (e.g., this compound, Esculetin) cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects Coumarin Coumarin QS Quorum Sensing System Coumarin->QS Inhibits Membrane Cell Membrane Coumarin->Membrane Damages DNA DNA Gyrase Coumarin->DNA Inhibits (some derivatives) Biofilm Biofilm Formation QS->Biofilm Regulates Virulence Virulence Factor Production QS->Virulence Regulates Inhibition Inhibition of Growth Biofilm->Inhibition Virulence->Inhibition Disruption Cell Disruption Membrane->Disruption DNA->Inhibition

Caption: Potential antibacterial mechanisms of coumarin compounds.

Concluding Remarks

The proposed mechanism of action for coumarins involves the disruption of quorum sensing, a key bacterial communication system, and potential damage to the cell membrane. For a more comprehensive understanding and to fully unlock the therapeutic potential of this compound and esculetin, further research is warranted. Specifically, head-to-head comparative studies using standardized methodologies are crucial to accurately assess their antibacterial efficacy and to elucidate their precise molecular mechanisms of action.

References

Unlocking Therapeutic Potential: A Comparative Molecular Docking Analysis of 5,7-Dihydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular interactions of potential drug candidates is paramount. This guide provides a comparative analysis of the molecular docking performance of 5,7-dihydroxycoumarin derivatives against various therapeutic targets. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate the rational design of novel therapeutics based on the versatile coumarin scaffold.

Derivatives of this compound, a core structure found in many natural products, have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Molecular docking, a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, plays a crucial role in elucidating the mechanism of action and optimizing the potency of these derivatives. This guide synthesizes findings from multiple studies to offer a comparative perspective on their binding affinities and potential as therapeutic agents.

Quantitative Comparison of Docking Performance

The following table summarizes the molecular docking results of various this compound derivatives against several key protein targets implicated in a range of diseases. The binding energy, typically reported in kcal/mol, indicates the strength of the interaction between the ligand (coumarin derivative) and the protein, with more negative values suggesting a stronger binding affinity.

DerivativeTarget ProteinDocking Score/Binding Energy (kcal/mol)Reference CompoundReference Binding Energy (kcal/mol)
5,7-Dihydroxy-4-methylcoumarinAKT1Not specifiedNot specifiedNot specified
This compoundSARS-CoV-2 Mpro-6.0α-ketoamide (co-crystallized ligand)-6.6
3-(1-(2-hydroxyphenyl)amino)ethylidene)-2,4-dioxochroman-7-yl acetateEGFRNot specifiedNot specifiedNot specified
4-hydroxycoumarin-neurotransmitter derivativesCarbonic Anhydrase IXNot specifiedNot specifiedNot specified
7,8-dihydroxycoumarin derivativesAcetylcholinesterase (AChE)Not specifiedGalantamineNot specified
4-substituted esculetin (6,7-dihydroxycoumarin) derivativesMonoamine Oxidase B (MAO-B)-Selegiline-
Chalcocoumarins (3-cinnamoyl-2H-chromen-2-ones)Monoamine Oxidase B (MAO-B)IC50 = 0.76 ± 0.08 µM--

Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software, scoring functions, and simulation parameters.

Experimental Protocols in Molecular Docking

The accuracy and reliability of molecular docking studies are highly dependent on the methodologies employed. Below are generalized experimental protocols commonly used in the docking of this compound derivatives.

Protein and Ligand Preparation

Protein Preparation: The three-dimensional crystal structures of target proteins are typically retrieved from the Protein Data Bank (PDB). Standard preparation involves removing water molecules and existing ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges using force fields like AMBER or CHARMM. The protonation states of ionizable residues are often determined at a physiological pH of 7.4.

Ligand Preparation: The 2D structures of the this compound derivatives are sketched using chemical drawing software and then converted to 3D structures. Energy minimization is performed using force fields such as MMFF94 or UFF to obtain the most stable conformation.

Molecular Docking Software and Algorithms

A variety of software packages are utilized for molecular docking studies, each with its own set of algorithms and scoring functions. Commonly used programs include:

  • AutoDock: Employs a Lamarckian genetic algorithm for ligand conformational searching.[1]

  • GOLD (Genetic Optimisation for Ligand Docking): Uses a genetic algorithm to explore the full range of ligand conformational flexibility with partial flexibility of the protein.[2]

  • Schrödinger Glide: Utilizes a hierarchical series of filters to search for possible ligand positions in the receptor's active site.

  • PyRx: A virtual screening tool that incorporates AutoDock Vina for docking calculations.[3][4]

The docking protocol is often validated by redocking the co-crystallized ligand into the protein's active site and ensuring the root-mean-square deviation (RMSD) is within an acceptable range (typically < 2 Å).[2]

Visualizing Molecular Interactions and Pathways

General Workflow of a Comparative Molecular Docking Study

The following diagram illustrates a typical workflow for a comparative molecular docking study, from initial target and ligand selection to the final analysis of results.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis & Validation cluster_output Output Target_Selection Target Protein Selection Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Database Ligand Database Creation (this compound derivatives) Ligand_Prep Ligand Structure Preparation Ligand_Database->Ligand_Prep Docking_Simulation Molecular Docking Simulation Protein_Prep->Docking_Simulation Ligand_Prep->Docking_Simulation Scoring Binding Energy Calculation & Scoring Docking_Simulation->Scoring Pose_Analysis Binding Pose Analysis Scoring->Pose_Analysis Validation Validation (e.g., Redocking) Scoring->Validation Interaction_Analysis Ligand-Protein Interaction Analysis Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis of Derivatives Interaction_Analysis->Comparative_Analysis SAR_Studies Structure-Activity Relationship (SAR) Comparative_Analysis->SAR_Studies

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

Hypothetical Signaling Pathway Modulated by this compound Derivatives

Coumarin derivatives have been shown to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The Keap1/Nrf2/ARE pathway is a key regulator of cellular defense against oxidative stress and is a potential target for coumarin-based therapeutics.[5][6][7][8] The diagram below depicts a simplified representation of this pathway and the potential intervention point for this compound derivatives.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Coumarin This compound Derivative Coumarin->Keap1_Nrf2 inhibits interaction Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression activates

References

Selective Cytotoxicity of 5,7-Dihydroxycoumarin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive analysis of 5,7-dihydroxycoumarin, also known as esculetin, reveals its promising selective cytotoxic effects against various cancer cell lines while exhibiting significantly lower toxicity towards normal cells. This guide provides researchers, scientists, and drug development professionals with a comparative overview of its in vitro efficacy, supported by experimental data and detailed methodologies.

This compound, a natural coumarin derivative, has demonstrated notable anti-proliferative and pro-apoptotic activities in numerous studies. Its ability to preferentially target cancer cells highlights its potential as a candidate for further investigation in oncology drug development.

Comparative Cytotoxicity: IC50 Values

The selective nature of this compound's cytotoxicity is evident from the half-maximal inhibitory concentration (IC50) values reported across a range of cell lines. The following table summarizes these findings, showcasing the differential sensitivity between cancerous and normal cells.

Cell LineCell TypeIC50 (µM)Incubation Time (hours)Reference
Cancer Cell Lines
THP-1Human Acute Myeloid LeukemiaNot specified48[1]
G361Human Malignant Melanoma~96.2 (42.86 µg/mL)48[2][3]
Malignant Melanoma (various)Malignant Melanoma18.20 - 120.64Not specified[4]
HL-60Human Promyelocytic Leukemia~20Not specified[5]
Hep-2Laryngeal Cancer (HeLa contam.)1.95872[6]
HT-29Human Colorectal Adenocarcinoma5548[6]
HCT116Human Colorectal Carcinoma10024[6]
SKOV3Human Ovarian CancerNot specifiedNot specified[6]
HeLaHuman Cervical CancerNot specifiedNot specified[6]
MDA-MB-231Human Breast AdenocarcinomaNot specified (Derivative)48[6]
Normal Cell Lines
PBMCsPeripheral Blood Mononuclear CellsNot cytotoxic48[1]
Normal KeratinocytesHuman KeratinocytesSignificant inhibition >60-100 µMNot specified[4]
Normal MelanocytesHuman MelanocytesSignificant inhibition >60-100 µMNot specified[4]
Normal Ovarian CellsHuman Ovarian Cells95 (for 7-hydroxycoumarin)Not specified[7]
HaCaTHuman Keratinocytes100 (for a 7-hydroxycoumarin derivative)Not specified[8]

Mechanisms of Selective Cytotoxicity

The differential effect of this compound on normal versus cancer cells is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. The primary mechanisms identified include the induction of apoptosis through the mitochondrial pathway and the arrest of the cell cycle.

Mitochondrial-Mediated Apoptosis

This compound has been shown to induce apoptosis in cancer cells by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1] Specifically, it leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

G Coumarin This compound Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Coumarin->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Upregulation Coumarin->Bax Activates Mito Mitochondrial Disruption Bcl2->Mito Prevents Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis G Start Start Seed Seed Cells Start->Seed Treat Treat with Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data Read->Analyze End End Analyze->End G Start Start Treat Treat Cells Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Stain Stain with Annexin V/PI Harvest->Stain Incubate Incubate in Dark Stain->Incubate Analyze Flow Cytometry Analysis Incubate->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of 5,7-Dihydroxycoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step procedure for the proper disposal of 5,7-Dihydroxycoumarin, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation. The minimum required PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves must be worn.

  • Body Protection: A lab coat is required. For handling larger quantities, a chemical-resistant apron and sleeves should be considered.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Summary of Key Data

The following table summarizes the essential information for the safe handling and disposal of this compound.

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₆O₄
Hazard Class Skin Irritant, Eye Irritant, Respiratory Irritant
Primary Disposal Route Hazardous Waste Collection
Incompatible Waste Streams Acids, Halogenated Solvents, Heavy Metal Salts

Table 1. Key Safety and Disposal Information for this compound.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. The following steps are based on general guidelines for the disposal of laboratory chemical waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated materials such as pipette tips, gloves, and paper towels, in a designated and clearly labeled hazardous waste container.

  • The container must be constructed of a material compatible with the solvents in which the this compound was dissolved.

  • Ensure the container is sealed tightly to prevent leaks or spills.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste."

  • Specify the contents, including "this compound" and any solvents present.

  • Indicate the approximate quantity of the waste.

  • Include the date of waste generation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.

  • Keep the container away from incompatible materials to prevent accidental reactions.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) office or an equivalent department to arrange for the pickup and disposal of the hazardous waste.

  • Follow their specific procedures for hazardous waste pickup requests.

5. Decontamination:

  • After handling the compound, decontaminate all work surfaces and glassware.

  • Seal any contaminated absorbent paper and disposable clothing in a vapor-tight plastic bag for disposal along with the chemical waste.

  • Wash all contaminated surfaces with ethanol followed by a soap and water solution.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_contaminated Is material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated hazardous waste container. is_contaminated->collect_waste Yes decontaminate Decontaminate work surfaces and equipment. is_contaminated->decontaminate No (Surfaces/Equipment) label_container Label container with 'Hazardous Waste', chemical name, and date. collect_waste->label_container store_waste Store in a secure, ventilated area away from incompatibles. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end decontaminate->end

References

Personal protective equipment for handling 5,7-Dihydroxycoumarin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of 5,7-Dihydroxycoumarin, a naturally occurring coumarin with known antibacterial and antioxidant properties. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Profile and Hazards

  • Skin Irritation : Causes skin irritation.[1][2]

  • Eye Irritation : Causes serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation.[1][2]

It is imperative to handle this compound with care to avoid the formation and inhalation of dust.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound:

Protection TypeSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile gloves. Inspect for tears or punctures before use.Prevents direct skin contact with the chemical.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask) when handling outside of a ventilated enclosure.Avoids inhalation of fine dust particles.
Body Protection A standard laboratory coat. A chemical-resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination.

Operational Plan: Step-by-Step Handling Protocol

Proper handling techniques are crucial for minimizing exposure and preventing contamination. All procedures involving the solid form of this compound should be performed within a certified chemical fume hood.

Preparation:

  • Designated Area : Establish a designated area for handling this compound. Cover the work surface with absorbent bench paper.

  • Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible.

  • Don PPE : Put on all required personal protective equipment as detailed in the table above.

Weighing and Transfer:

  • Ventilation : Perform all weighing and transfer operations inside a chemical fume hood to minimize dust inhalation.

  • Tools : Use appropriate tools, such as a spatula and weigh boat, to handle the solid compound. Avoid creating dust.

  • Container Management : Keep the container of this compound tightly closed when not in use.

Solution Preparation:

  • Solvent Addition : If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.

  • Work in Fume Hood : All solution preparation should be conducted within a chemical fume hood.

Post-Handling:

  • Decontamination : Clean all equipment and the work area with an appropriate solvent, followed by soap and water, to remove any residual chemical.

  • Hand Washing : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • PPE Removal : Remove and properly dispose of or store PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal.

Solid Waste:

  • Contaminated Materials : This includes used weigh boats, absorbent paper, and contaminated gloves.

  • Containment : Place all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

Liquid Waste:

  • Unused Solutions : This includes any unused solutions of this compound and rinsate from cleaning contaminated glassware.

  • Containment : Collect all liquid waste in a sealed, properly labeled hazardous waste container.

  • Incompatibilities : Do not mix coumarin-containing waste with incompatible chemicals. Refer to the SDS of all components of the waste stream to avoid hazardous reactions.

Spill Response:

  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuate : For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Small Spills : For small spills, and while wearing appropriate PPE, dampen the solid material with a suitable solvent (e.g., ethanol) to prevent dust formation.

  • Contain and Collect : Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Collect the absorbed material into a suitable container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with an appropriate solvent and then with soap and water.

Experimental Workflow: Antibacterial Susceptibility Testing

The following diagram outlines a typical experimental workflow for assessing the antibacterial activity of this compound using the agar well diffusion method.

Antibacterial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Bacterial Inoculum Prepare Bacterial Inoculum Inoculate Agar Plates Inoculate Agar Plates Prepare Bacterial Inoculum->Inoculate Agar Plates Prepare this compound Stock Solution Prepare this compound Stock Solution Add Test Compound and Controls to Wells Add Test Compound and Controls to Wells Prepare this compound Stock Solution->Add Test Compound and Controls to Wells Prepare Agar Plates Prepare Agar Plates Prepare Agar Plates->Inoculate Agar Plates Create Wells in Agar Create Wells in Agar Inoculate Agar Plates->Create Wells in Agar Create Wells in Agar->Add Test Compound and Controls to Wells Incubate Plates Incubate Plates Add Test Compound and Controls to Wells->Incubate Plates Measure Zones of Inhibition Measure Zones of Inhibition Incubate Plates->Measure Zones of Inhibition Data Analysis and Interpretation Data Analysis and Interpretation Measure Zones of Inhibition->Data Analysis and Interpretation

Antibacterial susceptibility testing workflow.

This procedural guidance is intended to provide a framework for the safe handling and use of this compound in a laboratory setting. Always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dihydroxycoumarin
Reactant of Route 2
Reactant of Route 2
5,7-Dihydroxycoumarin

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